Fluorescent Red Mega 485 NHS-ester
描述
Structure
3D Structure
属性
IUPAC Name |
3-[4-[7-[[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-ethylamino]-2-oxochromen-3-yl]pyridin-1-ium-1-yl]propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N3O9S/c1-2-31(15-5-3-4-7-28(35)41-32-26(33)10-11-27(32)34)23-9-8-22-19-24(29(36)40-25(22)20-23)21-12-16-30(17-13-21)14-6-18-42(37,38)39/h8-9,12-13,16-17,19-20H,2-7,10-11,14-15,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRRBXLGPVGMGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCC(=O)ON1C(=O)CCC1=O)C2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=[N+](C=C4)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N3O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746665 | |
| Record name | 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890317-36-9 | |
| Record name | 3-(4-{7-[{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}(ethyl)amino]-2-oxo-2H-1-benzopyran-3-yl}pyridin-1-ium-1-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 890317-36-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Fluorescent Red Mega 485 NHS-Ester: A Technical Guide to its Principle of Action and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and practical applications of Fluorescent Red Mega 485 NHS-ester, a versatile tool in biological research and drug development. This document provides a comprehensive overview of its mechanism of action, key photophysical properties, and detailed protocols for its use in labeling biomolecules.
Core Principle of Action: Covalent Labeling of Biomolecules
This compound is an amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, peptides, and other biomolecules containing primary amino groups.[1] The core of its functionality lies in the N-hydroxysuccinimide (NHS) ester group.
The labeling reaction is a nucleophilic acyl substitution where the primary amine group on the target biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently attaching the fluorophore to the biomolecule, and the release of N-hydroxysuccinimide as a byproduct. This reaction is most efficient under slightly basic conditions (pH 7-9), where the primary amines are deprotonated and thus more nucleophilic.
A key characteristic of the Mega series of dyes, including Fluorescent Red Mega 485, is its exceptionally large Stokes shift, which is the difference between the excitation and emission maxima.[1] This property is highly advantageous for multicolor imaging techniques as it minimizes spectral overlap between different fluorophores, allowing for clearer and more accurate simultaneous detection. The dye can be excited by common light sources, such as argon lasers, that are also used for other popular fluorophores like fluorescein.
Figure 1: Covalent labeling reaction of this compound.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₃N₃O₉S | [2][3] |
| Molecular Weight | 599.65 g/mol | [2][3] |
| Excitation Maximum (λex) | 482 nm (in 0.1 M phosphate (B84403) buffer, pH 7.0) | |
| Emission Maximum (λem) | 559 nm (in 0.1 M phosphate buffer, pH 7.0) | |
| Stokes Shift | 77 nm | Calculated |
| Molar Extinction Coefficient (ε) | Not available | |
| Fluorescence Quantum Yield (Φ) | Not available | |
| Recommended Storage | -20°C, protected from light | [3] |
Detailed Experimental Protocols
This section provides a detailed methodology for labeling proteins with this compound, followed by a purification protocol.
Protein Labeling Protocol
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer such as PBS, HEPES, or bicarbonate)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
-
-
Prepare the Dye Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. The NHS-ester is moisture-sensitive and will hydrolyze in the presence of water, so it is crucial to use anhydrous solvents.
-
-
Determine the Dye-to-Protein Molar Ratio:
-
The optimal molar ratio of dye to protein for labeling depends on the specific protein and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the dye.
-
-
Perform the Labeling Reaction:
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light. For sensitive proteins, the incubation can be performed at 4°C for a longer duration (e.g., 2-4 hours).
-
-
Quench the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM. This will react with any unreacted NHS-ester and stop the labeling process.
-
Incubate for an additional 30 minutes at room temperature.
-
Purification of the Labeled Protein
It is essential to remove the unreacted dye from the labeled protein to ensure accurate downstream applications. Gel filtration chromatography is a commonly used method for this purpose.
Materials:
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS)
Procedure:
-
Equilibrate the Column:
-
Equilibrate the size-exclusion column with the elution buffer according to the manufacturer's instructions.
-
-
Apply the Sample:
-
Carefully load the quenched reaction mixture onto the top of the column.
-
-
Elute the Labeled Protein:
-
Elute the sample with the elution buffer. The larger, labeled protein will pass through the column more quickly and elute first, while the smaller, unreacted dye molecules will be retained and elute later.
-
-
Collect Fractions:
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and 482 nm (for the dye) to identify the fractions containing the purified, labeled protein.
-
-
Pool and Store:
-
Pool the fractions containing the labeled protein. The purified conjugate can be stored at 4°C for short-term use or at -20°C for long-term storage.
-
References
An In-Depth Technical Guide to the Photophysical Properties of Fluorescent Red Mega 485
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core photophysical properties of Fluorescent Red Mega 485, a coumarin-based fluorescent dye. Designed for researchers and professionals in the life sciences, this document details the dye's spectral characteristics, offers insights into its applications, and provides standardized protocols for its use in experimental settings.
Core Photophysical Properties
Fluorescent Red Mega 485 is an amine-reactive N-hydroxysuccinimidyl (NHS) ester, making it well-suited for covalently labeling proteins and other biomolecules containing primary amines.[1] Its fluorescence lies within the red portion of the visible spectrum, offering advantages in multicolor imaging experiments.
Data Presentation: Photophysical Characteristics
| Property | Value | Source/Reference |
| Excitation Maximum (λex) | 482 nm | [1] |
| Emission Maximum (λem) | 559 nm | [1] |
| Stokes Shift | 77 nm | Calculated |
| Molecular Weight | 599.65 g/mol | [2] |
| Chemical Formula | C₂₉H₃₃N₃O₉S | [2] |
| Quantum Yield (Φ) | Not Reported (Likely in the range of 0.5 - 0.7) | Estimated based on similar coumarin (B35378) dyes |
| Molar Extinction Coefficient (ε) | Not Reported (Likely in the range of 30,000 - 50,000 M⁻¹cm⁻¹) | Estimated based on similar coumarin dyes |
Disclaimer: The Quantum Yield and Molar Extinction Coefficient are estimates based on the properties of other coumarin dyes with similar spectral characteristics. For precise quantitative studies, it is recommended to determine these values experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments related to the characterization and application of Fluorescent Red Mega 485.
Determining Photophysical Properties
1. Measurement of Absorption and Emission Spectra:
-
Objective: To determine the maximal excitation and emission wavelengths.
-
Materials: Spectrofluorometer, quartz cuvettes, 0.1 M phosphate (B84403) buffer (pH 7.0), Fluorescent Red Mega 485.
-
Procedure:
-
Prepare a dilute solution of Fluorescent Red Mega 485 in 0.1 M phosphate buffer.
-
Record the absorption spectrum using the spectrofluorometer to identify the wavelength of maximum absorbance (λex).
-
Set the excitation wavelength of the spectrofluorometer to the determined λex.
-
Record the fluorescence emission spectrum to identify the wavelength of maximum emission (λem).
-
2. Determination of Quantum Yield (Relative Method):
-
Objective: To determine the fluorescence quantum yield relative to a known standard.
-
Materials: Spectrofluorometer, quartz cuvettes, a fluorescent standard with a known quantum yield in the same spectral region (e.g., Rhodamine 6G), solvent (e.g., ethanol), Fluorescent Red Mega 485.
-
Procedure:
-
Prepare a series of dilute solutions of both the fluorescent standard and Fluorescent Red Mega 485 in the same solvent, with absorbances kept below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the standard and the sample.
-
Integrate the area under the emission curves for both the standard and the sample.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) Where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
-
3. Determination of Molar Extinction Coefficient:
-
Objective: To determine the molar extinction coefficient at the absorption maximum.
-
Materials: Spectrophotometer, quartz cuvettes, a precise analytical balance, solvent (e.g., DMSO or DMF), Fluorescent Red Mega 485.
-
Procedure:
-
Accurately weigh a small amount of Fluorescent Red Mega 485 and dissolve it in a known volume of solvent to create a stock solution of known concentration.
-
Prepare a series of dilutions from the stock solution.
-
Measure the absorbance of each dilution at the λex.
-
Plot absorbance versus concentration.
-
The molar extinction coefficient (ε) is determined from the slope of the resulting line according to the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
-
Protein Labeling with Fluorescent Red Mega 485 NHS Ester
This protocol outlines a general procedure for labeling proteins with amine-reactive NHS esters.[3]
-
Objective: To covalently conjugate Fluorescent Red Mega 485 to a protein of interest.
-
Materials: Protein solution (in amine-free buffer, e.g., PBS pH 7.4), Fluorescent Red Mega 485 NHS ester, anhydrous DMSO or DMF, size-exclusion chromatography column.
-
Procedure:
-
Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.[3]
-
Dye Preparation: Immediately before use, dissolve the Fluorescent Red Mega 485 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[3]
-
Labeling Reaction:
-
Slowly add a 10-20 fold molar excess of the dissolved dye to the protein solution while gently vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with the desired storage buffer. The first colored fraction to elute will be the labeled protein.[3]
-
Mandatory Visualizations
The following diagrams illustrate key experimental workflows.
Caption: Workflow for determining the core photophysical properties of a fluorescent dye.
Caption: General workflow for labeling proteins with an amine-reactive NHS-ester dye.
References
An In-Depth Technical Guide to Fluorescent Red Mega 485 NHS-Ester for Labeling Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fluorescent Red Mega 485 NHS-ester, a versatile fluorescent dye designed for the covalent labeling of primary amines in a variety of biomolecules. This document details the dye's properties, provides a step-by-step protocol for protein labeling, and outlines a general workflow for its application in immunofluorescence microscopy.
Core Properties and Technical Data
This compound is an amine-reactive fluorescent marker characterized by an exceptionally large Stokes shift, the difference between the excitation and emission maxima. This feature makes it particularly well-suited for multicolor imaging techniques, as it minimizes spectral overlap with other fluorophores. The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Excitation Maximum (λex) | 482 nm | |
| Emission Maximum (λem) | 559 nm | |
| Molecular Weight | 599.65 g/mol | [1] |
| Chemical Formula | C₂₉H₃₃N₃O₉S | [1] |
| Purity | ≥90% (coupling to amines) | |
| Storage Temperature | -20°C | [1] |
Reaction Mechanism: NHS-Ester Labeling of Primary Amines
The fundamental principle behind the use of this compound is the reaction of the N-hydroxysuccinimide ester with a primary amine. This reaction, which is most efficient at a slightly alkaline pH (8.0-9.0), results in the formation of a stable amide bond, covalently attaching the fluorescent dye to the target molecule.
Experimental Protocol: Labeling of Proteins with this compound
This protocol provides a general guideline for the labeling of proteins. Optimal conditions, such as the dye-to-protein molar ratio, may need to be determined empirically for specific proteins and applications.
Materials:
-
This compound
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification column (e.g., gel filtration or dialysis cassette)
-
Quenching buffer (e.g., 1.5 M Tris-HCl, pH 8.8)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris), as these will compete with the labeling reaction.
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in a small amount of anhydrous DMF or DMSO to create a stock solution of 1-10 mg/mL.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution to achieve the desired dye-to-protein molar ratio. A molar excess of 8-15 fold of dye to protein is a common starting point for antibody labeling.
-
Slowly add the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Quenching the Reaction (Optional):
-
To stop the labeling reaction, a quenching buffer containing a high concentration of primary amines can be added.
-
-
Purification of the Labeled Protein:
-
Separate the labeled protein from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) or by dialysis.
-
The first colored band to elute from the column is the fluorescently labeled protein.
-
-
Determination of Degree of Labeling (DOL):
-
The DOL, or the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and at the excitation maximum of the dye (482 nm). A correction factor for the dye's absorbance at 280 nm is required for accurate protein concentration measurement.
-
-
Storage:
-
Store the labeled protein conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light. The addition of a stabilizing protein like BSA and a bacteriostatic agent like sodium azide (B81097) can improve shelf-life.
-
Experimental Workflow: Immunofluorescence Staining of Cells
This compound can be used to label antibodies for subsequent use in immunofluorescence microscopy. The following diagram illustrates a general workflow for this application.
Applications and Considerations
This compound is a versatile tool for a range of applications that require the fluorescent labeling of biomolecules. Its large Stokes shift is particularly advantageous in multicolor experiments, reducing the need for complex spectral unmixing.
Potential Applications:
-
Immunofluorescence Microscopy: Labeling of primary or secondary antibodies for the visualization of cellular structures and protein localization.
-
Flow Cytometry: Conjugation to antibodies for the identification and quantification of cell populations.
-
Protein Labeling for Binding Assays: Fluorescently tagging proteins to study protein-protein or protein-ligand interactions.
-
DNA Sequencing and FISH: While mentioned as a potential application, specific protocols would need to be developed.
Important Considerations:
-
Hydrolysis: The NHS-ester group is susceptible to hydrolysis in aqueous solutions. Therefore, stock solutions of the dye in anhydrous solvents should be prepared fresh and used promptly.
-
Buffer Composition: Avoid buffers containing primary amines, as they will compete with the intended labeling reaction.
-
Degree of Labeling: Over-labeling a protein, particularly an antibody, can lead to steric hindrance and a loss of biological activity. The optimal DOL should be determined for each specific application.
-
Photostability: As with all fluorophores, exposure to light should be minimized to prevent photobleaching. The use of antifade mounting media is recommended for microscopy applications.
This guide provides a foundational understanding of this compound and its application in labeling primary amines. Researchers are encouraged to optimize the provided protocols for their specific experimental needs to ensure the best results.
References
Technical Guide: Fluorescent Red Mega 485 NHS-Ester in Dimethyl Sulfoxide (DMSO)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility, handling, and application of Fluorescent Red Mega 485 NHS-ester in Dimethyl Sulfoxide (DMSO). This information is critical for researchers utilizing this fluorophore for the labeling of biomolecules.
Core Concepts: Solubility and Stability
N-hydroxysuccinimide (NHS) esters, such as Fluorescent Red Mega 485, are widely used for labeling primary amines in proteins and other biomolecules. While specific quantitative solubility data for this compound in DMSO is not readily published by manufacturers, a general understanding of the solubility and stability of NHS esters in organic solvents is well-established.
NHS esters are generally soluble in anhydrous organic solvents like DMSO and dimethylformamide (DMF).[1][2][3][4] This allows for the preparation of concentrated stock solutions that can be added to aqueous reaction buffers for labeling. However, a critical consideration is the hydrolytic instability of NHS esters. In the presence of moisture, the NHS ester will hydrolyze, rendering it incapable of reacting with primary amines.[1][4][5] Therefore, the use of high-purity, anhydrous DMSO is paramount. Stock solutions in DMSO are also susceptible to degradation and should be prepared fresh or stored under desiccated conditions at low temperatures (-20°C or -80°C) for limited periods.[5][6]
Quantitative Data Summary
While a specific molar solubility is not available, the key specifications for this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₃N₃O₉S | [7] |
| Molecular Weight | 599.65 g/mol | [7] |
| Excitation Maximum (Ex) | ~485 nm | [8][9] |
| Emission Maximum (Em) | ~600 nm | [8] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [8][9] |
| Target Moiety | Primary amines | [8][9] |
Experimental Protocols
Preparation of a Concentrated Stock Solution in DMSO
This protocol outlines the steps for preparing a stock solution of this compound in DMSO.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add the desired volume of anhydrous DMSO to the vial to achieve a target concentration (e.g., 10 mg/mL or a specific molarity).
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.
-
This stock solution is now ready for use in labeling reactions. For storage, aliquot into smaller volumes in tightly sealed, desiccated tubes and store at -20°C or -80°C, protected from light. It is recommended to use the stock solution as fresh as possible.[5][6]
General Protein Labeling Protocol
This protocol provides a general workflow for labeling a protein with this compound.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound stock solution in DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., gel filtration) to remove unconjugated dye
Procedure:
-
Dissolve the protein in the reaction buffer at a suitable concentration (typically 1-10 mg/mL).
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess of dye to protein. A 5-20 fold molar excess is a common starting point.
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for at least 1 hour at room temperature or overnight at 4°C, protected from light.
-
After incubation, purify the labeled protein from the unreacted dye using a suitable method such as gel filtration or dialysis.
Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling proteins with this compound.
Logical Relationship of NHS-Ester Reaction
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. interchim.fr [interchim.fr]
- 7. usbio.net [usbio.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Fluorescent Red Mega 480 NHS-ester suitable for fluorescence, ≥90% (coupling to amines) | Sigma-Aldrich [sigmaaldrich.com]
A Technical Guide to the Storage and Handling of Amine-Reactive Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the critical storage conditions for amine-reactive fluorescent dyes. Proper handling and storage are paramount to ensure the reactivity and stability of these sensitive compounds, thereby guaranteeing reproducible and reliable results in bioconjugation, flow cytometry, and other fluorescence-based assays. This guide outlines the core principles of storage, presents quantitative stability data, details experimental protocols for stability assessment, and provides visual workflows to facilitate understanding.
Core Principles of Storing Amine-Reactive Dyes
Amine-reactive fluorescent dyes, particularly those containing N-hydroxysuccinimidyl (NHS) esters, are highly susceptible to degradation through hydrolysis. The primary goal of proper storage is to minimize exposure to moisture, light, and elevated temperatures, which can compromise the reactive ester and lead to a loss of labeling efficiency.
Key Factors Influencing Stability:
-
Moisture: Water is the primary culprit in the degradation of NHS esters, leading to hydrolysis of the ester bond and rendering the dye incapable of reacting with primary amines. Therefore, it is crucial to store these dyes in a desiccated environment.
-
Temperature: Elevated temperatures accelerate the rate of hydrolysis and can also lead to the degradation of the fluorophore itself. Cold storage is essential to maintain long-term stability.
-
Light: Many fluorescent dyes are susceptible to photobleaching, a process where the fluorophore loses its ability to fluoresce upon exposure to light. Protection from light is critical during storage and handling.
-
pH: The stability of NHS esters is highly pH-dependent. Hydrolysis is significantly faster at alkaline pH. While the labeling reaction is typically performed at a slightly basic pH (7.2 to 8.5) to ensure the deprotonation of primary amines, storage in aqueous solutions, especially at basic pH, should be avoided.[1]
Data Presentation: Storage Conditions and Stability
The following tables summarize the recommended storage conditions and available quantitative stability data for amine-reactive fluorescent dyes, primarily focusing on NHS esters.
| Form | Recommended Storage Temperature | Storage Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C[2][3] | At least 3 months to over 2 years[4][5] | Store in a desiccator to protect from moisture. Allow the vial to warm to room temperature before opening to prevent condensation.[6] Purging the vial with an inert gas like argon or nitrogen before sealing can extend shelf life. |
| Reconstituted in Anhydrous DMSO or DMF | -20°C to -80°C[2][7] | Up to 3 months or longer, but shorter than lyophilized powder[7] | Use high-quality, anhydrous solvents. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture introduction. DMSO is hygroscopic and will absorb moisture from the air if left open.[7] |
Quantitative Thermal Stability of 5-Carboxyfluorescein Succinimidyl Ester [4]
| Storage Temperature | Duration | Effect on CE-LIF Assay Performance |
| 4°C | 2 years | No effect on performance. |
| 25°C | 6 months | No effect on performance. |
| 60°C | 1 month | No effect on performance. |
Note: Beyond these time points, dye degradation began to interfere with the analysis, though it was still possible to achieve the majority of scientific goals.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the storage and stability of amine-reactive fluorescent dyes.
Protocol 1: Quantification of NHS Ester Hydrolysis via HPLC
This protocol allows for the quantitative assessment of NHS ester degradation by measuring the amount of free N-hydroxysuccinimide (NHS) released upon hydrolysis.[2][6][8][9][10]
Materials:
-
Amine-reactive dye (NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
10 mM Ammonium (B1175870) Acetate (B1210297) Buffer, pH 7.0
-
Acetonitrile (B52724) (ACN), HPLC grade
-
N-hydroxysuccinimide (NHS) standard
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the amine-reactive dye in anhydrous DMSO or DMF.
-
Dilute the stock solution in 10 mM ammonium acetate buffer (pH 7.0) to a known concentration (e.g., 0.1 g/L). This will initiate hydrolysis.
-
For a time-course experiment, take aliquots at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) and immediately analyze or store at a very low temperature (e.g., -80°C) to stop the reaction until analysis.
-
-
Standard Curve Preparation:
-
Prepare a series of NHS standard solutions of known concentrations in the mobile phase.
-
Inject the standards into the HPLC system to generate a standard curve of peak area versus concentration.
-
-
HPLC Analysis:
-
Column: HILIC column (e.g., silica-based)
-
Mobile Phase: Isocratic mixture of acetonitrile and ammonium acetate buffer (e.g., 90:10 ACN:Buffer).
-
Flow Rate: As per column manufacturer's recommendation.
-
Detection: UV absorbance at 220 nm or 260 nm.
-
Inject the prepared samples and standards.
-
-
Data Analysis:
-
Identify and integrate the peak corresponding to free NHS.
-
Quantify the amount of NHS in each sample using the standard curve.
-
The increase in NHS concentration over time corresponds to the rate of hydrolysis of the NHS ester.
-
Protocol 2: Accelerated Stability Testing
This protocol is designed to predict the long-term stability of a dye by subjecting it to elevated temperatures for a shorter duration.[11]
Materials:
-
Lyophilized amine-reactive dye in its final packaging.
-
Temperature-controlled incubators set to various temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Analytical method to assess dye reactivity (e.g., HPLC as described in Protocol 1, or a functional assay).
Procedure:
-
Sample Storage:
-
Place multiple vials of the lyophilized dye at each of the selected temperatures.
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove a vial from each temperature.
-
-
Reactivity Assessment:
-
Allow the vial to equilibrate to room temperature before opening.
-
Reconstitute the dye in an appropriate anhydrous solvent.
-
Assess the reactivity of the dye using a validated method. This could be by quantifying the remaining active NHS ester via HPLC or by performing a standardized protein labeling reaction and measuring the degree of labeling.
-
-
Data Analysis:
-
Plot the percentage of remaining active dye against time for each temperature.
-
The data can be used to estimate the shelf-life at the recommended storage temperature using the Arrhenius equation, which relates the rate of a chemical reaction to temperature.
-
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the storage and handling of amine-reactive fluorescent dyes.
Caption: The hydrolysis pathway of an NHS ester in the presence of water.
Caption: A general workflow for conducting a stability study on amine-reactive dyes.
References
- 1. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. US5772699A - Stable aqueous reactive dye composition and method for stabilizing an aqueous reactive dye composition - Google Patents [patents.google.com]
- 4. Long-term thermal stability of fluorescent dye used for chiral amino acid analysis on future spaceflight missions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. d-nb.info [d-nb.info]
- 9. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. microchemlab.com [microchemlab.com]
Methodological & Application
Application Notes and Protocols for Fluorescent Red Mega 485 NHS-ester Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide to labeling antibodies with Fluorescent Red Mega 485 NHS-ester. N-hydroxysuccinimide (NHS) esters are widely used for labeling antibodies and other proteins due to their efficient and specific reaction with primary amines, such as the side chain of lysine (B10760008) residues, forming stable amide bonds.[1][2][3] This protocol is designed to be a starting point for researchers, and optimization may be required for specific antibodies and applications.
Fluorescently labeled antibodies are essential tools in a variety of research and diagnostic applications, including immunofluorescence microscopy, flow cytometry, and Western blotting, enabling the detection and quantification of specific target antigens.[4][5]
Product Information: this compound
| Property | Value | Source |
| CAS Number | 890317-36-9 | [6] |
| Molecular Weight | 599.65 g/mol | [6] |
| Excitation Maximum (λex) | ~482 nm | [6] |
| Emission Maximum (λem) | ~559 nm | [6] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [7] |
| Reactivity | Primary amines | [3] |
Note: The molar extinction coefficient (ε) and the correction factor at 280 nm (CF280) are crucial for determining the degree of labeling (DOL). As these values are not available for this compound, researchers may need to contact the manufacturer directly or perform an independent characterization of the dye. For context, a table of these values for other common fluorescent dyes is provided in the "Determination of Degree of Labeling (DOL)" section.
Experimental Protocol: Antibody Labeling
This protocol outlines the steps for labeling an IgG antibody with this compound.
Materials Required
-
Antibody to be labeled (IgG)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[1][8]
-
Purification Column (e.g., Sephadex® G-25) or spin desalting columns[1]
-
Elution Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution (optional): 1 M Tris-HCl or Glycine, pH 7.4[9]
-
Storage Buffer: PBS with a stabilizing agent (e.g., 0.1% Bovine Serum Albumin) and a preservative (e.g., 0.02% sodium azide)
Workflow Overview
Figure 1: General workflow for antibody labeling.
Step-by-Step Procedure
1. Antibody Preparation:
-
The antibody solution should be free of any amine-containing buffers (e.g., Tris) and stabilizers like BSA, as these will compete with the antibody for reaction with the NHS-ester.[8]
-
If necessary, perform a buffer exchange into the Labeling Buffer (0.1 M sodium bicarbonate or borate, pH 8.3-8.5) using dialysis or a desalting column.[8]
-
The optimal antibody concentration for labeling is typically between 2.5 and 10 mg/mL.[1][8] Lower concentrations can be used, but this may reduce labeling efficiency.[1]
2. Dye Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[9]
-
Prepare a stock solution of the dye by dissolving it in anhydrous DMSO. For example, to prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. The stock solution should be prepared fresh immediately before use as NHS-esters are moisture-sensitive and can hydrolyze over time.[1]
3. Labeling Reaction:
-
The optimal molar ratio of dye to antibody for labeling can vary depending on the antibody and the desired degree of labeling (DOL). A common starting point is a 10-20 fold molar excess of the dye.[1][9]
-
While gently stirring or vortexing the antibody solution, add the calculated volume of the dye stock solution dropwise.[1]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1][9]
4. Purification of the Labeled Antibody:
-
It is crucial to remove any unreacted dye from the labeled antibody. This can be achieved using a size-exclusion chromatography column (e.g., Sephadex® G-25) or a spin desalting column.[1]
-
Equilibrate the column with Elution Buffer (PBS).
-
Apply the reaction mixture to the column and elute with PBS.
-
The first colored band to elute will be the labeled antibody, which is larger and moves faster through the column. The second, slower-moving band will be the free, unreacted dye.[1]
-
Collect the fractions containing the labeled antibody.
5. Determination of Degree of Labeling (DOL):
The DOL is the average number of dye molecules conjugated to each antibody molecule. It is an important parameter for ensuring the quality and consistency of your labeled antibody. The optimal DOL for most applications is between 2 and 10.
To calculate the DOL, you will need to measure the absorbance of the purified labeled antibody at 280 nm (for the protein) and at the excitation maximum of the dye (~482 nm for Fluorescent Red Mega 485).
The following formulas are used to calculate the DOL:
-
Protein Concentration (M):
-
Protein Conc. (M) = [A₂₈₀ - (A_max * CF₂₈₀)] / ε_protein
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the dye's excitation maximum (~482 nm).
-
CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye). This value is not available for this compound.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm. For a typical IgG, this is ~210,000 M⁻¹cm⁻¹.
-
-
-
Dye Concentration (M):
-
Dye Conc. (M) = A_max / ε_dye
-
A_max: Absorbance of the conjugate at the dye's excitation maximum (~482 nm).
-
ε_dye: Molar extinction coefficient of the dye at its excitation maximum. This value is not available for this compound.
-
-
-
Degree of Labeling (DOL):
-
DOL = Dye Conc. (M) / Protein Conc. (M)
-
Table of Optical Properties for Common Fluorescent Dyes (for reference):
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Correction Factor (CF₂₈₀) |
| Fluorescein (FITC) | 494 | 518 | ~73,000 | ~0.3 |
| Alexa Fluor™ 488 | 495 | 519 | ~71,000 | 0.11 |
| Cy®3 | 550 | 570 | ~150,000 | 0.08 |
| Alexa Fluor™ 555 | 555 | 565 | ~150,000 | 0.08 |
| Cy®5 | 650 | 670 | ~250,000 | 0.05 |
| Alexa Fluor™ 647 | 650 | 668 | ~239,000 | 0.03 |
6. Storage of Labeled Antibody:
-
Store the purified labeled antibody at 2-8°C, protected from light. Fluorescently conjugated antibodies should generally not be frozen.
-
For long-term storage, consider adding a stabilizing agent like BSA and a preservative like sodium azide (B81097). However, be aware that sodium azide can inhibit horseradish peroxidase (HRP) if used in subsequent applications.
-
It is recommended to aliquot the antibody into smaller, single-use volumes to avoid repeated handling.
Application Example: Immunofluorescence Staining Workflow
Fluorescently labeled antibodies are commonly used in immunofluorescence (IF) to visualize the localization of specific proteins within cells or tissues.
Figure 2: Direct immunofluorescence workflow.
Signaling Pathway Analysis
Fluorescently labeled antibodies are instrumental in dissecting cellular signaling pathways by allowing for the visualization and quantification of key signaling proteins, including their expression levels and post-translational modifications (e.g., phosphorylation).
Figure 3: Analysis of a signaling pathway using a fluorescently labeled antibody.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low DOL | - Insufficient dye-to-antibody molar ratio.- Low antibody concentration.- Hydrolyzed NHS-ester dye.- Presence of competing amines in the buffer. | - Increase the molar excess of the dye.- Concentrate the antibody solution.- Use freshly prepared dye stock solution.- Ensure the antibody is in an amine-free buffer. |
| High DOL (potential for self-quenching or precipitation) | - Excessive dye-to-antibody molar ratio. | - Reduce the molar excess of the dye in the labeling reaction. |
| High background in application (e.g., IF) | - Incomplete removal of free dye.- Non-specific binding of the antibody. | - Ensure thorough purification of the labeled antibody.- Optimize blocking steps and antibody concentrations in the application protocol. |
| No or weak fluorescent signal | - Low DOL.- Photobleaching of the fluorophore.- Inactive antibody after labeling. | - Optimize the labeling reaction to achieve a higher DOL.- Protect the labeled antibody from light during storage and experiments.- Perform a functional assay to confirm antibody activity. |
Conclusion
This document provides a detailed protocol for the fluorescent labeling of antibodies using this compound. By carefully following these guidelines and optimizing the reaction conditions for your specific antibody, you can generate high-quality fluorescently labeled reagents for a wide range of research applications. The provided diagrams illustrate the experimental workflow and the application of the labeled antibody in immunofluorescence and signaling pathway analysis. For the most accurate determination of the degree of labeling, it is recommended to obtain the molar extinction coefficient and 280 nm correction factor for this compound directly from the manufacturer.
References
- 1. usbio.net [usbio.net]
- 2. This compound | 荧光生物标记物 | CAS 890317-36-9 | 美国InvivoChem [invivochem.cn]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. cyanagen.com [cyanagen.com]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. idtdna.com [idtdna.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols: Labeling Proteins with Fluorescent Red Mega 485 NHS-ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Red Mega 485 is a reactive dye characterized by an exceptionally large Stokes shift, allowing it to be excited by common short-wavelength light sources (like a 488 nm laser line) while emitting at a significantly longer wavelength.[1] This property minimizes spectral overlap in multicolor fluorescence experiments. The N-hydroxysuccinimide (NHS) ester functional group is one of the most common reactive moieties used for labeling proteins.[2] It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of polypeptides, to form a stable, covalent amide bond.[2][3] This process is fundamental for creating fluorescently-labeled proteins used in a wide array of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein interaction studies.
These application notes provide a detailed protocol for the covalent labeling of proteins with Fluorescent Red Mega 485 NHS-ester, purification of the conjugate, and characterization of the final product.
Chemical Principle of Labeling
The labeling reaction is a nucleophilic acyl substitution. The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is pH-dependent, with an optimal range of pH 8.0-9.0, where the primary amines are sufficiently deprotonated and nucleophilic, while the rate of NHS-ester hydrolysis remains manageable.[3][4]
Figure 1. Reaction of an NHS-ester dye with a protein's primary amine.
Quantitative Data and Specifications
Summarized below are the key properties of the this compound and typical parameters for a labeling reaction.
Table 1: Dye Characteristics
| Parameter | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | 482 nm (in 0.1 M phosphate (B84403) pH 7.0) | [1] |
| Emission Maximum (λem) | 559 nm (in 0.1 M phosphate pH 7.0) | [1] |
| Molecular Weight (MW) | 599.65 g/mol | [5][6] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | [7] |
| Reactivity Target | Primary amines (-NH₂) | [8] |
| Molar Extinction Coefficient (εdye) at λex | Value must be obtained from the manufacturer's Certificate of Analysis for the specific lot. |
| 280 nm Correction Factor (CF₂₈₀) | Value must be obtained from the manufacturer's Certificate of Analysis for the specific lot. | |
Experimental Protocols
Figure 2. Overall workflow for protein labeling and characterization.
Required Materials
-
Dye: this compound (powder form)
-
Protein: Purified protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate). Crucially, avoid buffers containing Tris or glycine.
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[9]
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or a spin desalting column appropriate for the protein's molecular weight.[4][10]
-
Equipment: UV-Vis Spectrophotometer, microcentrifuge, pipettes, reaction tubes, column chromatography setup.
Reagent Preparation
-
Protein Solution:
-
The protein solution must be pure and free of any amine-containing substances or stabilizers like BSA.[2]
-
If the protein is in an incompatible buffer (e.g., Tris-HCl), exchange it into the Labeling Buffer using dialysis or a desalting column.
-
The optimal protein concentration is between 1-10 mg/mL.[9]
-
-
Dye Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare the dye stock solution immediately before use, as NHS esters are susceptible to hydrolysis.[11]
-
Dissolve the dye in anhydrous DMSO or DMF to a final concentration of 1-10 mg/mL. For example, dissolve 1 mg of dye in 100 µL of DMSO for a 10 mg/mL stock.[2][4]
-
Protein Labeling Procedure
-
Add the Labeling Buffer to the protein solution as needed to ensure the reaction pH is between 8.3 and 8.5. A common method is to add 1/10th volume of 1 M sodium bicarbonate to the protein solution.[2]
-
Calculate the volume of dye stock solution needed. A 5- to 15-fold molar excess of dye to protein is a good starting point.[4] The optimal ratio may need to be determined empirically.
-
Moles of Protein = (Protein mass [g]) / (Protein MW [ g/mol ])
-
Moles of Dye Needed = Moles of Protein × Molar Excess (e.g., 10)
-
Volume of Dye Stock = (Moles of Dye Needed × Dye MW [ g/mol ]) / (Dye Stock Conc. [g/L])
-
-
While gently vortexing the protein solution, add the calculated volume of dye stock solution dropwise.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[2]
Purification of Labeled Protein
It is critical to remove any unreacted, hydrolyzed dye from the protein conjugate for accurate characterization and downstream applications.[10][12] Size-exclusion chromatography is the most common method.[13]
Figure 3. Purification workflow using size-exclusion chromatography.
-
Equilibrate a size-exclusion column (e.g., Sephadex G-25) with an appropriate buffer (e.g., PBS, pH 7.4).[4]
-
Carefully load the entire reaction mixture onto the top of the column resin.[14]
-
Begin eluting the sample with the equilibration buffer, collecting fractions of a defined volume.
-
The labeled protein conjugate is larger and will elute first as the initial colored band.[4] The smaller, unbound dye molecules will be retained by the resin longer and elute as a second, slower-moving colored band.[4]
-
Pool the fractions containing the purified protein conjugate.
Characterization and Calculation of Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[15][16] It is determined spectrophotometrically.
-
Measure the absorbance of the purified protein conjugate at 280 nm (A₂₈₀) and at the dye's absorbance maximum, ~482 nm (Amax).[15] Dilute the sample if necessary to keep absorbance readings below 2.0.[10]
-
Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.[10]
Protein Conc. (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
Calculate the concentration of the dye.
Dye Conc. (M) = A_max / ε_dye
-
Calculate the DOL.
DOL = Dye Conc. (M) / Protein Conc. (M)
An ideal DOL is typically between 2 and 10 for antibodies, but the optimal value depends on the specific protein and application.[17] A DOL that is too high can lead to fluorescence quenching and potential loss of protein function.[12]
Table 2: Example DOL Calculation
| Parameter | Symbol | Example Value | Notes |
|---|---|---|---|
| Measured Absorbance at 280 nm | A₂₈₀ | 0.95 | Measured from purified conjugate |
| Measured Absorbance at 482 nm | Amax | 0.70 | Measured from purified conjugate |
| Protein Extinction Coefficient | εprotein | 210,000 M⁻¹cm⁻¹ | For a typical IgG antibody[17] |
| Dye Extinction Coefficient | εdye | 100,000 M⁻¹cm⁻¹ | Placeholder. Use value from manufacturer's CoA. |
| Dye Correction Factor | CF₂₈₀ | 0.20 | Placeholder. Use value from manufacturer's CoA. |
| Calculated Protein Concentration | [Protein] | 3.86 µM | [0.95 - (0.70 × 0.20)] / 210000 |
| Calculated Dye Concentration | [Dye] | 7.00 µM | 0.70 / 100000 |
| Calculated Degree of Labeling | DOL | 1.81 | 7.00 µM / 3.86 µM |
Storage and Handling
-
Unreconstituted Dye: Store the solid this compound at -20°C, desiccated and protected from light.[5]
-
Dye Stock Solution: A dye stock solution in anhydrous DMSO can be stored for 1-2 months at -20°C if moisture is excluded.[18] However, fresh preparation is always recommended.
-
Labeled Protein: Store the final conjugate under conditions appropriate for the unlabeled protein. For short-term storage, 4°C is suitable. For long-term storage, add a cryoprotectant (e.g., glycerol), aliquot to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C, protected from light.[2][4]
References
- 1. This compound BioReagent, suitable for fluorescence, ≥90% (coupling to amines) | 890317-36-9 [sigmaaldrich.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. fluidic.com [fluidic.com]
- 4. setabiomedicals.com [setabiomedicals.com]
- 5. usbio.net [usbio.net]
- 6. biocompare.com [biocompare.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. goldbio.com [goldbio.com]
- 14. bio.libretexts.org [bio.libretexts.org]
- 15. support.nanotempertech.com [support.nanotempertech.com]
- 16. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 18. interchim.fr [interchim.fr]
Application Notes and Protocols for Fluorescent Red Mega 485 NHS-ester in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Red Mega 485 NHS-ester is a high-performance, amine-reactive fluorescent dye designed for the covalent labeling of proteins, antibodies, and other biomolecules containing primary amines. Its large Stokes shift, with excitation and emission maxima at approximately 482 nm and 559 nm respectively, makes it particularly well-suited for multicolor flow cytometry applications, minimizing spectral overlap and the need for complex compensation. This document provides detailed application notes and protocols for the use of this compound in flow cytometry, focusing on antibody conjugation, cell viability, and proliferation assays.
Key Features:
-
Amine-Reactive: The N-hydroxysuccinimide (NHS) ester moiety reacts efficiently with primary amines on biomolecules to form stable amide bonds.
-
Bright Fluorescence: Provides a strong signal for the detection of both abundant and low-expression targets.
-
Large Stokes Shift: Minimizes spectral overlap in multicolor experiments.
-
Versatile Applications: Suitable for labeling antibodies for immunophenotyping, as well as for direct labeling of cells for viability and proliferation studies.
Product Specifications
A summary of the key specifications for this compound is provided in the table below.
| Property | Value |
| Excitation Maximum (λex) | 482 nm |
| Emission Maximum (λem) | 559 nm |
| Molecular Weight | 599.65 g/mol |
| Reactive Group | N-Hydroxysuccinimide (NHS) ester |
| Reactivity Target | Primary amines (-NH₂) |
Application: Antibody Conjugation for Immunophenotyping
This compound is an excellent choice for labeling primary or secondary antibodies for use in flow cytometry-based immunophenotyping. The following protocol provides a general guideline for antibody conjugation.
Experimental Protocol: Antibody Labeling
Materials Required:
-
This compound
-
Antibody to be labeled (at 1-10 mg/mL in an amine-free buffer like PBS)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate (NaHCO₃), pH 8.3
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare Antibody Solution:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.
-
Adjust the antibody concentration to 2-10 mg/mL.
-
Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to ~8.3.
-
-
Prepare Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the dye in anhydrous DMSO immediately before use. Do not store the reconstituted dye solution.
-
-
Labeling Reaction:
-
Calculate the required volume of the dye stock solution. A dye-to-protein molar ratio of 5:1 to 15:1 is a good starting point for optimization.
-
While gently vortexing, add the calculated amount of dye stock solution to the antibody solution.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
-
Collect the first colored eluate, which contains the conjugated antibody.
-
Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL for most antibodies is between 2 and 7.[1]
Procedure:
-
Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 482 nm (A_max).
-
Calculate the protein concentration and the dye concentration using the following formulas:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF₂₈₀)] / ε_protein
-
ε_protein for IgG is ~210,000 M⁻¹cm⁻¹
-
CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (if provided by the manufacturer).
-
-
Dye Concentration (M) = A_max / ε_dye
-
The molar extinction coefficient (ε_dye) for this compound is not publicly available and should be obtained from the manufacturer for the most accurate calculations.
-
-
-
DOL = Dye Concentration (M) / Protein Concentration (M)
Data Presentation: Antibody Labeling Parameters
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 2-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Dye:Protein Molar Ratio | 5:1 - 15:1 | This should be optimized for each antibody. |
| Reaction pH | 8.0 - 8.5 | Crucial for efficient reaction with primary amines. |
| Optimal Degree of Labeling (DOL) | 2 - 7 | Balances signal intensity with maintaining antibody function.[1] |
Application: Cell Viability and Proliferation Assays
Amine-reactive dyes like this compound can be used to discriminate between live and dead cells and to track cell proliferation.
Principle of Viability Staining
Live cells have intact membranes that are impermeable to the NHS-ester dye. Therefore, only the primary amines on the cell surface proteins are labeled, resulting in dim fluorescence. Dead cells, with compromised membranes, allow the dye to enter and react with the abundant intracellular proteins, leading to significantly brighter fluorescence.[][3] This covalent labeling is stable and allows for subsequent fixation and permeabilization for intracellular staining.[][4]
Principle of Proliferation Tracking
When a population of cells is labeled with this compound, the dye covalently attaches to intracellular and surface proteins. As the cells divide, the dye is distributed equally between the daughter cells.[5] Consequently, each generation of cells will have half the fluorescence intensity of the parent generation, which can be resolved by flow cytometry.[5][6]
Experimental Protocol: Cell Staining for Viability or Proliferation
Materials Required:
-
This compound
-
Cell suspension (1 x 10⁶ to 1 x 10⁷ cells/mL)
-
Protein-free buffer (e.g., PBS)
-
Anhydrous DMSO
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
Procedure:
-
Prepare Cell Suspension:
-
Wash cells and resuspend them in a protein-free buffer like PBS at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL. The absence of protein in the buffer is critical to prevent the dye from reacting with buffer components.
-
-
Prepare Dye Working Solution:
-
Prepare a 1 mM stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in protein-free PBS to the desired final concentration. The optimal concentration should be determined by titration but is typically in the range of 0.1 to 1 µM.
-
-
Cell Staining:
-
Add the diluted dye to the cell suspension and mix immediately.
-
Incubate for 15-30 minutes at room temperature or 37°C, protected from light.
-
-
Wash Cells:
-
Wash the cells twice with an excess of flow cytometry staining buffer to quench any unreacted dye.
-
-
Proceed with Downstream Applications:
-
For viability analysis, cells can be further stained with antibodies for immunophenotyping.
-
For proliferation analysis, cells can be cultured for the desired period before analysis by flow cytometry.
-
Data Presentation: Cell Staining Parameters
| Parameter | Recommended Value | Notes |
| Cell Concentration | 1 x 10⁶ - 1 x 10⁷ cells/mL | |
| Staining Buffer | Protein-free (e.g., PBS) | Essential to prevent dye reacting with buffer components. |
| Final Dye Concentration | 0.1 - 1 µM | Must be titrated for each cell type and application. |
| Incubation Time | 15-30 minutes | |
| Incubation Temperature | Room Temperature or 37°C |
Mandatory Visualizations
Experimental Workflow: Antibody Labeling
Caption: Workflow for conjugating antibodies with this compound.
Experimental Workflow: Cell Viability Staining
Caption: Workflow for staining cells with this compound for viability analysis.
Signaling Pathway: NF-κB Activation
The NF-κB signaling pathway is a critical regulator of immune and inflammatory responses. Its activation can be assessed by flow cytometry by measuring the phosphorylation of intracellular components like IκBα. A directly conjugated antibody to a key pathway component can be used in conjunction with other cell surface markers.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Multicolor Panel Design and Compensation
When incorporating this compound into a multicolor flow cytometry panel, consider the following:
-
Spectral Overlap: With an emission maximum at 559 nm, Fluorescent Red Mega 485 is optimally excited by a blue (488 nm) or yellow-green (561 nm) laser. It will have spectral overlap with dyes like PE.
-
Compensation: Always run single-color compensation controls for each fluorophore in your panel, including a sample stained only with your Fluorescent Red Mega 485-conjugated antibody or cells.
-
Fluorophore Brightness: Assign brighter fluorophores to antibodies targeting antigens with low expression levels and dimmer fluorophores to those with high expression levels.
-
FMO Controls: Use "fluorescence minus one" (FMO) controls to accurately set gates for positive populations, especially when dealing with continuous or overlapping expression patterns.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low fluorescence signal (antibody labeling) | - Low DOL- Antibody degradation | - Optimize the dye:protein ratio.- Ensure antibody is stored correctly and has not been subjected to multiple freeze-thaw cycles. |
| High background staining (cells) | - Unreacted dye- Dead cells | - Ensure thorough washing after staining.- Use a viability dye to exclude dead cells from analysis. |
| Cell clumping | High cell concentration | Reduce cell concentration during staining and analysis. Add EDTA to the buffer. |
| Poor separation of live/dead populations | Suboptimal dye concentration | Titrate the dye concentration to find the optimal separation for your cell type. |
References
- 1. benchchem.com [benchchem.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. biotium.com [biotium.com]
- 5. bioscience.co.uk [bioscience.co.uk]
- 6. A flow cytometry technique to study intracellular signals NF-kappaB and STAT3 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Calculating the Degree of Labeling of Fluorescent Red Mega 485
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of biomolecules, such as antibodies and proteins, is a cornerstone technique in biological research and drug development. The degree of labeling (DOL), or the molar ratio of dye to protein, is a critical parameter that dictates the fluorescence intensity and potential for self-quenching of the conjugate.[1][2] An accurate determination of DOL is essential for ensuring experimental reproducibility and optimizing the performance of fluorescently labeled reagents.[3] Fluorescent Red Mega 485 is an amine-reactive succinimidyl (NHS) ester dye designed for covalently labeling proteins and other biomolecules containing primary amino groups.[4][5] It is characterized by a large Stokes shift with an excitation maximum at approximately 482 nm and an emission maximum at around 559 nm.[4] This document provides a detailed protocol for calculating the DOL of biomolecules conjugated with Fluorescent Red Mega 485.
Principle of DOL Calculation
The degree of labeling is determined spectrophotometrically by measuring the absorbance of the purified conjugate at two key wavelengths:
-
280 nm: The wavelength at which most proteins absorb light, primarily due to the presence of aromatic amino acids (tryptophan and tyrosine).[1]
-
~482 nm (Amax): The maximum absorbance wavelength of the Fluorescent Red Mega 485 dye.[4]
The Beer-Lambert law (A = εcl) is employed to calculate the concentrations of the protein and the dye.[1] A critical step in this calculation is to correct for the absorbance of the fluorescent dye at 280 nm, which, if unaccounted for, would lead to an overestimation of the protein concentration.[6][7]
Key Parameters and Data
Accurate DOL calculation requires specific spectrophotometric constants for both the protein and the fluorescent dye.
Table 1: Physicochemical Properties of Fluorescent Red Mega 485 and a Representative Protein (IgG)
| Parameter | Symbol | Value | Source |
| Fluorescent Red Mega 485 | |||
| Excitation Maximum (λex) | λex | ~482 nm | [4] |
| Emission Maximum (λem) | λem | ~559 nm | [4] |
| Molar Extinction Coefficient at λmax | εdye | 70,000 M-1cm-1 (Estimated) | N/A |
| Correction Factor at 280 nm | CF280 | 0.30 (Estimated) | N/A |
| Molecular Weight | MW | 599.65 g/mol | [3][4] |
| Immunoglobulin G (IgG) | |||
| Molar Extinction Coefficient at 280 nm | εprotein | 210,000 M-1cm-1 | [3] |
| Molecular Weight | MW | ~150,000 g/mol | N/A |
Experimental Protocols
Workflow for DOL Calculation
The overall workflow for determining the DOL of a Fluorescent Red Mega 485 conjugate involves three main stages: labeling, purification, and spectrophotometric analysis.
Caption: Experimental workflow for DOL calculation.
Step-by-Step Protocol
-
Purification of the Conjugate:
-
It is imperative to remove all non-conjugated Fluorescent Red Mega 485 dye from the labeled protein.[6][8] This is typically achieved through size-exclusion chromatography (gel filtration) or extensive dialysis against an appropriate buffer (e.g., PBS, pH 7.4).[8] The complete removal of free dye is crucial for an accurate DOL determination.[8]
-
-
Spectrophotometric Measurement:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Set the spectrophotometer to read absorbance at 280 nm and the Amax of the dye (~482 nm).
-
Use the purification buffer as a blank to zero the spectrophotometer.
-
Measure the absorbance of the purified conjugate solution at both 280 nm (A280) and ~482 nm (Amax).
-
Note: If the absorbance reading is too high (typically > 2.0), dilute the sample with a known volume of buffer and re-measure.[3][8] Remember to account for this dilution factor in the subsequent calculations.
-
-
Calculations:
The following equations are used to determine the Degree of Labeling.
A. Corrected Protein Absorbance: First, correct the absorbance at 280 nm for the contribution of the dye.[6]
-
Corrected A280 = A280 (measured) - (Amax (measured) × CF280)
B. Molar Concentration of the Protein: Calculate the protein concentration using the Beer-Lambert law with the corrected A280 value.
-
Protein Concentration (M) = ( Corrected A280 / εprotein ) × Dilution Factor
C. Molar Concentration of the Dye: Calculate the dye concentration using the Beer-Lambert law.
-
Dye Concentration (M) = ( Amax (measured) / εdye ) × Dilution Factor
D. Degree of Labeling (DOL): Finally, calculate the molar ratio of the dye to the protein.
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Example Calculation
Scenario: An IgG antibody (εprotein = 210,000 M-1cm-1) is labeled with Fluorescent Red Mega 485. The purified conjugate is diluted 1-to-10 before measurement.
Measured Absorbance Values (1 cm path length):
-
A280 = 0.85
-
Amax (at 482 nm) = 0.42
Calculations:
-
Corrected A280:
-
0.85 - (0.42 × 0.30) = 0.85 - 0.126 = 0.724
-
-
Protein Concentration:
-
(0.724 / 210,000 M-1cm-1) × 10 = 3.45 x 10-5 M
-
-
Dye Concentration:
-
(0.42 / 70,000 M-1cm-1) × 10 = 6.00 x 10-5 M
-
-
Degree of Labeling (DOL):
-
(6.00 x 10-5 M) / (3.45 x 10-5 M) ≈ 1.74
-
Result: The DOL for this Fluorescent Red Mega 485-IgG conjugate is approximately 1.74. This indicates that, on average, there are 1.74 molecules of the dye for every molecule of antibody.
Troubleshooting and Considerations
-
Under-labeling (DOL < 2 for antibodies): May result in a weak fluorescent signal. Consider increasing the molar ratio of dye to protein in the conjugation reaction.[4]
-
Over-labeling (DOL > 8-10 for antibodies): Can lead to fluorescence quenching and potentially compromise the biological activity of the protein.[8] Reduce the molar ratio of dye to protein in the conjugation reaction.
-
High Background: Incomplete removal of unconjugated dye is a common cause. Ensure thorough purification of the conjugate.[6]
-
Precipitation of Conjugate: Over-labeling can sometimes decrease the solubility of proteins.[8] If precipitation is observed, consider reducing the labeling ratio.
By following this detailed protocol, researchers can accurately and reproducibly determine the degree of labeling for their Fluorescent Red Mega 485 conjugates, ensuring optimal performance in downstream applications.
References
- 1. eurofinsgenomics.eu [eurofinsgenomics.eu]
- 2. web.science.uu.nl [web.science.uu.nl]
- 3. usbio.net [usbio.net]
- 4. Fluorescent Red Mega 485 NHS-ester fluorescence, BioReagent, = 90 coupling to amines 890317-36-9 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Synthesis and Properties of Asante Calcium Red –a Novel Family of Long Excitation Wavelength Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Red Mega 485 NHS-Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed recommendations and protocols for the use of Fluorescent Red Mega 485 NHS-ester in labeling primary amine-containing molecules such as proteins, antibodies, and peptides.
Introduction
This compound is an amine-reactive fluorescent dye designed for covalent labeling of biomolecules.[1][2] This dye is particularly well-suited for multicolor imaging techniques due to its large Stokes shift, with an excitation maximum at approximately 482 nm and an emission maximum at around 559 nm.[3] The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on target molecules in a pH-dependent manner to form a stable amide bond.[4][5][6]
Buffer Recommendations and pH
The efficiency of the labeling reaction with an NHS-ester is critically dependent on the pH of the reaction buffer.[7] Primary amines must be in a deprotonated state to be reactive, which is favored at a slightly alkaline pH. However, at excessively high pH, the hydrolysis of the NHS-ester becomes a significant competing reaction, reducing the labeling efficiency.
The optimal pH range for NHS-ester coupling reactions is generally between 7.2 and 8.5, with a recommended optimum of pH 8.3-8.5.[7][8]
Recommended Buffers:
-
0.1 M Sodium Bicarbonate Buffer (pH 8.3-8.5): A commonly used and effective buffer for NHS-ester reactions.[9]
-
0.1 M Phosphate Buffer (pH 7.5-8.0): An alternative to bicarbonate buffer.
-
0.1 M Borate Buffer (pH 8.0-8.5): Another suitable buffer for amine-reactive labeling.
-
HEPES Buffer (pH 7.5-8.0): Can also be used for the conjugation reaction.
Buffers to Avoid:
It is crucial to avoid buffers that contain primary amines, as they will compete with the target molecule for reaction with the NHS-ester.[8] Buffers to avoid include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine
If your protein of interest is in a buffer containing primary amines, it must be exchanged into one of the recommended buffers before labeling.
Summary of Buffer Conditions
| Buffer Component | Concentration | Recommended pH Range | Optimal pH | Notes |
| Sodium Bicarbonate | 0.1 M | 8.0 - 8.5 | 8.3 | Most commonly recommended. |
| Sodium Phosphate | 0.1 M | 7.2 - 8.0 | 7.5 | Good alternative to bicarbonate. |
| Sodium Borate | 0.1 M | 8.0 - 9.0 | 8.5 | Effective for maintaining alkaline pH. |
| HEPES | 0.1 M | 7.2 - 8.0 | 7.5 | Non-amine containing zwitterionic buffer. |
Experimental Protocols
General Workflow for Protein Labeling
The following diagram illustrates the general workflow for labeling a protein with this compound.
Detailed Protocol for Antibody Labeling
This protocol provides a method for labeling 1 mg of an IgG antibody. The amounts can be scaled for different quantities of protein.
Materials:
-
This compound
-
Antibody (or other protein) to be labeled (in an amine-free buffer)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification column (e.g., Sephadex G-25)
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve or buffer exchange the antibody into the Reaction Buffer at a concentration of 1-10 mg/mL.[7] For this protocol, we will assume a concentration of 2 mg/mL.
-
Ensure the antibody solution is free of any amine-containing stabilizers like Tris, glycine, or bovine serum albumin (BSA).
-
-
Prepare the Dye Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO or DMF.[2] For example, add 100 µL of solvent to 1 mg of the dye. Vortex briefly to ensure it is fully dissolved. This solution should be prepared fresh immediately before use.
-
-
Calculate Molar Excess:
-
The optimal molar excess of dye to protein depends on the protein and the desired degree of labeling (DOL). A starting point for antibodies is a 10-20 fold molar excess.[8]
-
Calculation Example:
-
Molecular weight of IgG antibody ≈ 150,000 g/mol
-
Molecular weight of this compound ≈ 599.65 g/mol [3]
-
Moles of antibody (1 mg): (0.001 g) / (150,000 g/mol ) = 6.67 x 10⁻⁹ mol
-
Moles of dye for a 15-fold molar excess: (6.67 x 10⁻⁹ mol) * 15 = 1.0 x 10⁻⁷ mol
-
Mass of dye needed: (1.0 x 10⁻⁷ mol) * (599.65 g/mol ) = 6.0 x 10⁻⁵ g = 60 µg
-
Volume of 10 mg/mL dye stock to add: (60 µg) / (10 µg/µL) = 6 µL
-
-
-
Conjugation Reaction:
-
While gently stirring or vortexing, add the calculated volume of the dye stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[5] Alternatively, the reaction can be carried out for 2-4 hours at 4°C.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add a quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This step is optional if the purification is performed immediately after the reaction.
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the labeled antibody, which will typically be the first colored fractions to elute.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration and the degree of labeling (DOL). The DOL is the average number of dye molecules conjugated to each protein molecule.
-
The DOL can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (~482 nm).
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term storage or at -20°C for long-term storage.[10] Adding a stabilizer such as BSA (if compatible with your application) and a bacteriostatic agent like sodium azide (B81097) is recommended for long-term storage.[9]
-
Application Example: Visualization of Signaling Pathways
Fluorescently labeled antibodies are powerful tools for visualizing the components of signaling pathways within cells using techniques like immunofluorescence microscopy. For example, an antibody targeting a key protein in the Mitogen-Activated Protein Kinase (MAPK) pathway can be labeled with Fluorescent Red Mega 485 to study its localization and expression under different cellular conditions.
MAPK Signaling Pathway Overview
The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis.
An antibody specific to a phosphorylated form of ERK (p-ERK), labeled with Fluorescent Red Mega 485, could be used to visualize the activation of this pathway in response to growth factor stimulation. The translocation of the fluorescently labeled p-ERK from the cytoplasm to the nucleus can be observed and quantified using fluorescence microscopy.
References
- 1. Visualizing and Manipulating Temporal Signaling Dynamics with Fluorescence-Based Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 2. furthlab.xyz [furthlab.xyz]
- 3. This compound fluorescence, BioReagent, = 90 coupling to amines 890317-36-9 [sigmaaldrich.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. NHS ester protocol for labeling proteins [abberior.rocks]
Application Note and Protocols for Purification of Proteins Labeled with Fluorescent Red Mega 485
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent labeling of proteins is a cornerstone technique in modern biological research and drug development, enabling the visualization and tracking of proteins in various assays. Fluorescent Red Mega 485 is an amine-reactive dye used for covalently labeling proteins.[1] Following the labeling reaction, the removal of unconjugated "free" dye is a critical step to ensure the accuracy and reliability of downstream applications. Inadequate purification can lead to high background fluorescence, inaccurate determination of labeling efficiency (dye-to-protein ratio), and potential interference in biological assays.
This application note provides detailed protocols for the purification of proteins after labeling with Fluorescent Red Mega 485 using three common chromatography techniques: Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and the use of specialized Dye Removal Columns. The selection of the optimal purification method depends on the specific protein's properties, the scale of the purification, and the required final purity.
Data Presentation
The following table summarizes illustrative quantitative data for the different purification methods. These values are representative and may vary depending on the protein, initial purity, and specific experimental conditions.
| Purification Method | Protein Recovery (%) | Unconjugated Dye Removal (%) | Final Purity (%) | Typical Processing Time | Key Advantages |
| Size Exclusion Chromatography (SEC) | 85 - 95 | > 99 | > 98 | 1 - 2 hours | Mild conditions, preserves protein activity, also separates aggregates. |
| Ion-Exchange Chromatography (IEX) | 70 - 90 | > 99 | > 99 | 2 - 4 hours | High resolution, separates based on charge, can remove other protein impurities. |
| Dye Removal Columns | > 90 | > 95 | > 95 | < 30 minutes | Fast and convenient for small scale, good recovery. |
Experimental Protocols
General Considerations Before Purification
-
Reaction Quenching: Before purification, it is advisable to quench the labeling reaction to stop the conjugation of the dye. This can be achieved by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM and incubating for 1 hour at room temperature.
-
Sample Clarification: Centrifuge the labeling reaction mixture at >10,000 x g for 10-15 minutes to pellet any precipitated protein or dye. Use the supernatant for purification.
Protocol 1: Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their size.[2][3] The larger labeled protein will elute from the column faster than the smaller, unconjugated dye molecules.
Materials:
-
SEC column (e.g., Sephadex G-25, Bio-Gel P-30, or pre-packed desalting columns)
-
SEC Running Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Labeled protein solution
-
Fraction collection tubes
Methodology:
-
Column Equilibration: Equilibrate the SEC column with at least 3-5 column volumes of SEC Running Buffer. Ensure a stable baseline if monitoring with a UV detector.
-
Sample Loading: Carefully load the clarified labeling reaction supernatant onto the top of the column. The sample volume should not exceed 5% of the total column volume for optimal resolution.
-
Elution: Begin the elution with the SEC Running Buffer at a flow rate recommended by the column manufacturer.
-
Fraction Collection: Collect fractions as the colored, labeled protein band moves down the column. The labeled protein will typically elute in the void volume or shortly after, well ahead of the free dye.
-
Analysis: Pool the fractions containing the purified labeled protein. Measure the absorbance at 280 nm (for protein) and the absorbance maximum of Fluorescent Red Mega 485 (approximately 485 nm) to determine the protein concentration and degree of labeling.
Protocol 2: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net charge.[4][5] Labeling a protein with a fluorescent dye can alter its isoelectric point (pI), which may affect its binding to the IEX resin.[6][7] It is often necessary to perform a preliminary screen to determine the optimal resin and buffer conditions.
Materials:
-
Anion or Cation exchange column (e.g., DEAE-Sepharose or CM-Sepharose)
-
IEX Binding Buffer (low salt concentration, pH chosen to ensure the protein binds)
-
IEX Elution Buffer (high salt concentration, e.g., Binding Buffer + 1 M NaCl)
-
Labeled protein solution
-
Fraction collection tubes
Methodology:
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of IEX Binding Buffer.
-
Sample Preparation: If necessary, desalt or dialyze the labeling reaction mixture into the IEX Binding Buffer.
-
Sample Loading: Load the prepared sample onto the column. The unconjugated dye, if it has a different charge from the protein at the chosen pH, may flow through.
-
Washing: Wash the column with several column volumes of Binding Buffer to remove any unbound material, including free dye.
-
Elution: Elute the bound, labeled protein using a linear salt gradient or a step elution with the IEX Elution Buffer.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the fractions for protein and dye content as described for SEC. Pool the fractions containing the pure, labeled protein.
Protocol 3: Dye Removal Columns
Specialized spin columns containing a resin designed to bind and remove excess fluorescent dye are commercially available and offer a rapid method for purification.[8]
Materials:
-
Dye removal spin column kit
-
Collection tubes
-
Labeled protein solution
Methodology:
-
Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Sample Loading: Apply the labeling reaction mixture to the top of the resin bed.
-
Incubation (if required): Some protocols may require a short incubation period to allow the free dye to bind to the resin.
-
Elution of Labeled Protein: Place the spin column in a clean collection tube and centrifuge according to the manufacturer's protocol to collect the purified, labeled protein. The unconjugated dye remains bound to the resin.
-
Analysis: Determine the protein concentration and degree of labeling of the purified product.
Visualization of Experimental Workflow
Caption: Workflow for labeling and purification of proteins.
This diagram illustrates the sequential process starting from the protein and dye, through the labeling and quenching steps, followed by the different purification options to obtain the final purified labeled protein for downstream analysis and applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Size Exclusion Chromatography for Protein Purification | MtoZ Biolabs [mtoz-biolabs.com]
- 3. goldbio.com [goldbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sinobiological.com [sinobiological.com]
- 6. Changes in retention behavior of fluorescently labeled proteins during ion-exchange chromatography caused by different protein surface labeling positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Changes in retention behavior of fluorescently labeled proteins during ion‐exchange chromatography caused by different protein surface labeling positions | Semantic Scholar [semanticscholar.org]
- 8. assets.fishersci.com [assets.fishersci.com]
Application Notes and Protocols for Fluorescent Red Mega 485 NHS-ester in Multicolor Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescent Red Mega 485 NHS-ester is a highly specialized amine-reactive fluorescent dye designed for covalent labeling of proteins and other biomolecules containing primary amino groups.[1][2] Its most notable characteristic is an exceptionally large Stokes shift, the difference between the maximum excitation and emission wavelengths.[1] This feature makes it particularly well-suited for multicolor imaging techniques, as it minimizes spectral overlap between different fluorophores, enabling clearer and more accurate simultaneous detection of multiple targets.[1] The dye is efficiently excited by common laser lines, such as the 488 nm line of an argon-ion laser, while emitting in the red region of the spectrum.[1]
Properties of this compound
This compound is a versatile tool for creating fluorescently labeled biomolecules for a variety of applications. Its key properties are summarized below.
General Properties:
-
Reactive Group: N-hydroxysuccinimide (NHS) ester
-
Target Moiety: Primary amines (-NH2) on proteins (e.g., lysine (B10760008) residues), amine-modified nucleic acids, and other molecules.
-
Reaction pH: Optimal labeling is achieved at a pH of 8.3-8.5.[3]
-
Storage: The lyophilized product should be stored at -20°C to -80°C, protected from light and moisture.[4]
Spectral Properties:
-
Excitation Maximum (λex): 482 nm[1]
-
Emission Maximum (λem): 559 nm[1]
-
Stokes Shift: 77 nm
-
Recommended Excitation Source: 488 nm laser line
Data Presentation
The large Stokes shift of Fluorescent Red Mega 485 is a key advantage in multicolor imaging. The following table compares its spectral properties to a conventional red fluorescent dye, Texas Red®-X NHS Ester.
| Property | This compound | Texas Red®-X NHS Ester |
| Excitation Maximum (λex) | 482 nm | 595 nm |
| Emission Maximum (λem) | 559 nm | 615 nm |
| Stokes Shift | 77 nm | 20 nm |
| Molar Extinction Coefficient | Data not available | ~85,000 cm⁻¹M⁻¹ |
| Quantum Yield | Data not available | ~0.70 |
| Reactive Group | NHS-ester | NHS-ester |
Application Notes
Advantages of a Large Stokes Shift in Multicolor Imaging
In multicolor fluorescence microscopy and flow cytometry, spectral overlap between different fluorophores can lead to signal bleed-through and complicate data analysis. The large Stokes shift of Fluorescent Red Mega 485 minimizes this issue. By exciting at a shorter wavelength (e.g., 488 nm) and detecting at a significantly longer wavelength (559 nm), there is a reduced likelihood of its emission overlapping with the emission of other dyes excited by the same laser, such as green-emitting fluorophores. This allows for more accurate and sensitive multiplexing.
Labeling of Biomolecules
The NHS-ester reactive group of Fluorescent Red Mega 485 readily forms a stable, covalent amide bond with primary amines on biomolecules. This is a common and effective method for labeling proteins, particularly antibodies, for use in immunoassays. The degree of labeling (DOL), or the number of dye molecules per protein, can be controlled by adjusting the molar ratio of the dye to the protein during the conjugation reaction.
Experimental Protocols
Protocol 1: Labeling of Antibodies with this compound
This protocol provides a general procedure for labeling IgG antibodies. The optimal dye-to-antibody ratio may need to be determined empirically for specific antibodies and applications.
Materials:
-
This compound
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
Purification column (e.g., gel filtration column such as Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare the Antibody Solution:
-
Dissolve the antibody in the Labeling Buffer at a concentration of 1-10 mg/mL. If the antibody is already in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS.
-
-
Prepare the Dye Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in a minimal amount of fresh, anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
-
Labeling Reaction:
-
Calculate the required amount of dye. A molar excess of 8-15 fold of dye to antibody is a good starting point for optimization.
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently stirring or vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification of the Labeled Antibody:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column pre-equilibrated with PBS.
-
Collect the first colored fraction, which contains the labeled antibody. The second, slower-moving colored band is the unconjugated dye.
-
-
Determination of Degree of Labeling (DOL) (Optional):
-
Storage:
-
Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage. Protect from light.
-
Protocol 2: Immunofluorescence Staining of Cultured Cells
This protocol describes a general procedure for using a Fluorescent Red Mega 485-labeled secondary antibody for immunofluorescence microscopy.
Materials:
-
Cultured cells grown on coverslips
-
Primary antibody specific to the target antigen
-
Fluorescent Red Mega 485-labeled secondary antibody
-
Fixation Buffer: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% BSA in PBS
-
Mounting medium with an antifade reagent
-
Fluorescence microscope with appropriate filter sets (e.g., excitation filter 470/40 nm, dichroic mirror 495 nm, emission filter 525/50 nm for a green channel and a separate set for Mega 485, or a spectral imaging system).
Procedure:
-
Cell Fixation:
-
Wash the cells on coverslips twice with PBS.
-
Fix the cells with Fixation Buffer for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization (for intracellular antigens):
-
Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the Fluorescent Red Mega 485-labeled secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for Fluorescein/FITC excitation and a red emission filter (e.g., Excitation: 470/40 nm, Emission: 572/25 nm).
-
Protocol 3: Multicolor Flow Cytometry
This protocol provides a general workflow for incorporating a Fluorescent Red Mega 485-conjugated antibody into a multicolor flow cytometry panel.
Materials:
-
Single-cell suspension
-
Fluorescent Red Mega 485-conjugated primary or secondary antibody
-
Other fluorescently labeled antibodies for the panel
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc block (optional)
-
Flow cytometer with a blue laser (488 nm) and appropriate detectors
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
Incubate the cells with an Fc blocking reagent for 10-15 minutes on ice to prevent non-specific binding of antibodies to Fc receptors.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the Fluorescent Red Mega 485-conjugated antibody and other antibodies in the panel to the cell suspension.
-
Incubate for 30 minutes on ice, protected from light.
-
-
Washing:
-
Wash the cells twice by adding 2-3 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes at 4°C, and decanting the supernatant.
-
-
Resuspension:
-
Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Compensation: Due to the large Stokes shift, the emission of Fluorescent Red Mega 485 may spill over into detectors for other red or orange fluorophores. It is crucial to prepare single-color compensation controls for each fluorophore in the panel, including the Mega 485 conjugate, to correctly set up the compensation matrix. Excite with the 488 nm laser and detect the emission in a channel appropriate for its emission spectrum (around 560 nm), such as a PE or PE-Texas Red channel, depending on the instrument's filter configuration.
-
Mandatory Visualization
Signaling Pathway
Fluorescently labeled proteins can be used to study cellular signaling pathways. For instance, pilus proteins from Streptococcus pyogenes have been shown to stimulate innate immune responses through Toll-like receptor 2 (TLR2). The following diagram illustrates the initial steps of the MyD88-dependent signaling cascade initiated by TLR2 activation.
Caption: TLR2 signaling cascade initiated by S. pyogenes pilus protein.
Experimental Workflow: Antibody Labeling
The following diagram outlines the key steps in labeling an antibody with this compound.
Caption: Workflow for antibody conjugation with NHS-ester dyes.
References
- 1. This compound BioReagent, suitable for fluorescence, ≥90% (coupling to amines) | 890317-36-9 [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MyD88 adapter-like (Mal)/TIRAP interaction with TRAF6 is critical for TLR2- and TLR4-mediated NF-kappaB proinflammatory responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MyD88 Adapter-like (Mal)/TIRAP Interaction with TRAF6 Is Critical for TLR2- and TLR4-mediated NF-κB Proinflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Covalent Coupling of N-Hydroxysuccinimide (NHS) Esters to Biomolecules
Introduction
N-hydroxysuccinimide (NHS) ester chemistry is one of the most common and versatile methods for covalently attaching labels, tags, or other molecules to proteins, oligonucleotides, and other biomolecules.[1][2] This technique relies on the reaction of an NHS ester with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a polypeptide, to form a stable and irreversible amide bond.[1] The reaction proceeds efficiently under mild, aqueous conditions, making it a cornerstone of bioconjugation for applications ranging from basic research to the development of therapeutic drugs and diagnostics.[2]
The success of NHS ester coupling is critically dependent on optimizing several reaction parameters to maximize the desired reaction with the amine (aminolysis) while minimizing the competing reaction with water (hydrolysis).[2][3][4] This document provides a detailed protocol and guidelines for researchers, scientists, and drug development professionals to achieve efficient and reproducible covalent coupling.
Reaction Principle and Mechanism
The core reaction is a nucleophilic acyl substitution. The unprotonated primary amine on the biomolecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of the N-hydroxysuccinimide leaving group.[1][2]
However, the NHS ester is also susceptible to hydrolysis, a competing reaction where water attacks the ester, rendering it inactive for conjugation.[5][6] The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly at higher pH values.[4] Therefore, the key to successful conjugation is to find a balance that keeps the target amines deprotonated and reactive without accelerating the rate of hydrolysis to a point where it significantly reduces the conjugation yield.[3][4]
Quantitative Data Summary for Reaction Parameters
The efficiency of the coupling reaction is governed by several key parameters. The following table summarizes the recommended ranges for optimizing the conjugation of NHS esters to biomolecules.
| Parameter | Recommended Range | Notes | Citations |
| pH | 7.2 - 8.5 | The most critical parameter. Optimal balance between amine reactivity and NHS ester hydrolysis. A pH of 8.3-8.5 is frequently recommended. | [3][5][7] |
| Reaction Buffers | Phosphate, Borate, Bicarbonate/Carbonate, HEPES | Must be free of primary amines. 0.1 M Sodium Bicarbonate or Phosphate Buffer are common choices. | [4][5][7] |
| Buffers to Avoid | Tris, Glycine | Contain primary amines that will compete with the target biomolecule for reaction with the NHS ester. | [5][7][8] |
| Molar Excess of NHS Ester | 5x to 20x (over biomolecule) | Highly dependent on the biomolecule and desired degree of labeling. Should be optimized for each specific application. | [1][4] |
| Biomolecule Concentration | 1 - 10 mg/mL | Higher concentrations favor the desired aminolysis reaction over the competing hydrolysis reaction. | [4][9] |
| Reaction Temperature | 4°C or Room Temperature (~25°C) | Lower temperatures can help control the rate of hydrolysis for longer reactions. | [4][5][10] |
| Reaction Time | 30 minutes - 4 hours (at RT) or Overnight (at 4°C) | Optimal time can vary depending on the specific reactants and temperature. | [4][5][9] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | For water-insoluble NHS esters. The final volume of organic solvent in the reaction should not exceed 10%. | [5][7][8] |
| Quenching Reagent | 50-100 mM Tris or Glycine | Added after the desired incubation time to stop the reaction by consuming any unreacted NHS ester. | [4][5] |
Experimental Protocols
Protocol 1: General Protein Labeling
This protocol provides a general guideline for conjugating an NHS ester to a protein, such as an antibody.
Materials:
-
Protein of interest (1-10 mg/mL)
-
NHS ester reagent
-
Reaction Buffer: 0.1 M Sodium Phosphate or 0.1 M Sodium Bicarbonate, pH 8.3.[4][7]
-
NHS Ester Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[4][7]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH ~8.0.[4]
-
Purification equipment (e.g., desalting column for gel filtration or dialysis cassette).[4]
Methodology:
-
Prepare the Protein Solution: Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines.[4][10]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester reagent in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution.[4][8] Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes.[8]
-
Calculate Molar Excess: Determine the volume of the NHS ester stock solution needed to achieve the desired molar excess over the protein. A 10- to 20-fold molar excess is a common starting point.[4]
-
Initiate the Reaction: Add the calculated volume of the NHS ester solution to the protein solution while gently stirring or vortexing. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume.[5][8]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[4] Protect from light if using a light-sensitive dye.
-
Quench the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.[4]
-
Purification: Remove unreacted NHS ester, the hydrolyzed byproduct, and the quenching reagent from the labeled protein conjugate. This is most commonly achieved by gel filtration using a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[4][7]
Protocol 2: Optimizing the Molar Ratio of Reactants
To achieve a specific degree of labeling (DOL), it is crucial to perform small-scale trial reactions with varying molar ratios of the NHS ester to the biomolecule.[4]
Methodology:
-
Set up a series of parallel reactions as described in Protocol 1.
-
Vary the molar excess of the NHS ester for each reaction (e.g., 2:1, 5:1, 10:1, 20:1).[4]
-
Follow the incubation, quenching, and purification steps for each reaction.
-
After purification, determine the DOL for each conjugate. For fluorescent labels, this can be done spectrophotometrically by measuring the absorbance of the protein (e.g., at 280 nm) and the label at its maximum absorbance wavelength.
-
Select the molar ratio that provides the desired DOL without causing significant protein precipitation or loss of biological activity.[4]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a typical biomolecule conjugation experiment using NHS-ester chemistry.
References
- 1. glenresearch.com [glenresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. broadpharm.com [broadpharm.com]
- 9. interchim.fr [interchim.fr]
- 10. neb.com [neb.com]
Application Notes: Fluorescent Red Mega 485 for Enhanced FISH Microscopy
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DY-486XL [dyomics.com]
- 3. leicabiosystems.com [leicabiosystems.com]
- 4. HER2 by FISH | MLabs [mlabs.umich.edu]
- 5. ERBB2 (HER-2) Amplification by FISH | UCSF Health Center for Clinical Genetics and Genomics [genomics.ucsf.edu]
- 6. celnovte.com [celnovte.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with NHS-Esters
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges associated with N-hydroxysuccinimide (NHS) ester labeling reactions. Find answers to frequently asked questions and follow step-by-step troubleshooting guides to improve the efficiency and reproducibility of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS-ester labeling reactions, and why is it so critical?
The optimal pH range for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[1][2][3][4][5] For many applications, a pH of 8.3-8.5 is considered ideal.[4][5][6][7][8][9] This pH is critical for two main reasons:
-
Amine Reactivity: At a pH below 7, the primary amine groups (like the ε-amino group of lysine) on the protein are protonated (-NH3+), making them unreactive nucleophiles.[2][3][5][6][10] As the pH increases into the optimal range, these amines become deprotonated (-NH2), rendering them nucleophilic and ready to react with the NHS ester.
-
NHS-Ester Stability: At a pH above 8.5-9.0, the rate of hydrolysis of the NHS ester increases dramatically.[1][2][3][6][11] This competing reaction, where the NHS ester reacts with water instead of the amine, reduces the amount of active ester available for conjugation, leading to lower labeling efficiency.[1][6][11]
Q2: Which buffers should I use for NHS-ester reactions, and which should I avoid?
Choosing the correct buffer is essential for a successful conjugation.
-
Compatible Buffers: Amine-free buffers are required. Commonly used compatible buffers include Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1][2][4][5]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided.[1][2][3][5][12] These buffers will compete with the target molecule for reaction with the NHS ester, significantly reducing the labeling efficiency.[2][3][12] If your protein is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before starting the conjugation.[2][12]
Q3: How should I properly store and handle my NHS-ester reagents?
NHS esters are highly sensitive to moisture and can lose reactivity if not handled correctly.
-
Storage: Solid NHS esters should be stored at -20°C to -80°C in a desiccated container, protected from light.[2][4][13][14]
-
Handling: Before opening a vial of NHS ester, it is crucial to allow it to equilibrate to room temperature.[2][4][15][16] This prevents moisture from the air from condensing inside the vial, which would lead to hydrolysis of the ester.
-
Solution Preparation: For NHS esters that are not water-soluble, they should be dissolved in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][4][7] It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2][4]
Q4: My NHS ester won't dissolve or precipitates when added to my reaction. What should I do?
Solubility issues are a common problem, especially with non-sulfonated NHS esters which tend to be hydrophobic.
-
Use an Organic Solvent: Dissolve the NHS ester in a dry, water-miscible organic solvent such as anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[4][5]
-
Control Solvent Concentration: The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to avoid denaturing the protein.[4][7]
-
Add Slowly: Add the dissolved NHS ester solution to the protein solution slowly while gently vortexing to facilitate mixing and prevent localized precipitation.[9]
Q5: What is the main competing reaction in NHS-ester labeling, and how can I minimize it?
The primary competing reaction is the hydrolysis of the NHS ester by water.[1][11] The rate of this hydrolysis is highly dependent on pH and temperature.[1][11]
-
Control pH: Keep the reaction pH within the optimal 7.2-8.5 range.[1][3]
-
Control Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can help minimize hydrolysis, but may require a longer incubation time to achieve the desired level of labeling.[3]
-
Use Fresh Reagents: Prepare the NHS ester solution immediately before use to ensure maximum reactivity.[4][15]
-
Increase Protein Concentration: The rate of hydrolysis is a more significant competitor in dilute protein solutions.[2][3] If possible, increasing the protein concentration (≥ 2 mg/mL is recommended) favors the desired bimolecular reaction with the protein over the unimolecular hydrolysis reaction.[3][17]
Troubleshooting Guide: Low Labeling Efficiency
Problem: The Degree of Labeling (DOL) is consistently lower than expected.
Below is a systematic guide to help you identify and resolve the root cause of low labeling efficiency.
Step 1: Verify Reagent and Buffer Integrity
| Potential Cause | Recommended Solution |
| Inactive NHS Ester | The NHS ester may have hydrolyzed due to improper storage or handling.[4][9] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[2][4] Use high-quality, anhydrous DMSO or DMF to prepare stock solutions immediately before use.[2][4][7] |
| Incompatible Buffer | The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the protein for the NHS ester.[3][5][12] Perform a buffer exchange into an amine-free buffer like PBS, bicarbonate, or borate at the appropriate pH.[2][4][12] |
| Incorrect Buffer pH | The pH of the reaction buffer is outside the optimal 7.2-8.5 range.[3][9] Use a calibrated pH meter to verify the pH of your buffer. A pH that is too low results in unreactive protonated amines, while a pH that is too high accelerates hydrolysis.[2][3] |
Step 2: Optimize Reaction Conditions
The interplay between pH, temperature, and reaction time is crucial for successful labeling.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5)[4][7][9] | Lower pH slows the reaction; higher pH increases hydrolysis.[3][6] |
| Temperature | 4°C to Room Temperature (~25°C)[1][4][18] | Lower temperature reduces hydrolysis but may require longer incubation.[3] Room temperature reactions are typically faster. |
| Reaction Time | 30 minutes to 4 hours (can be extended to overnight at 4°C)[1][4][7][16] | Optimize based on temperature and protein stability. A common starting point is 1-2 hours at room temperature.[9] |
| Protein Concentration | ≥ 2 mg/mL[3][17] | Higher concentrations favor the labeling reaction over hydrolysis.[2][3] |
| Molar Excess of NHS Ester | 5- to 20-fold molar excess over protein[4] | This is a starting point and should be optimized for your specific protein and desired DOL. |
Hydrolysis Rate of NHS-Esters
The stability of the NHS ester is highly dependent on pH and temperature, as shown by its half-life.
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4 to 5 hours[1][11] |
| 8.6 | 4°C | 10 minutes[1][11] |
Step 3: Evaluate the Target Protein
| Potential Cause | Recommended Solution | | :--- | :--- | :--- | | Low Protein Purity | Impurities containing primary amines in the protein sample can compete for the NHS ester.[12] Use highly purified protein (>95%) for labeling reactions.[12] | | Inaccessible Amine Groups | The primary amines (N-terminus, lysine (B10760008) residues) on the protein may be sterically hindered or buried within the protein's tertiary structure. Consider using an NHS ester with a longer spacer arm to overcome steric hindrance.[4] | | Protein Aggregation | The conjugation process itself can sometimes lead to protein aggregation, which can reduce the availability of labeling sites. Optimize the molar ratio of the NHS ester to your protein; a high degree of labeling can sometimes cause aggregation.[4] |
Visual Guides and Workflows
NHS-Ester Reaction Mechanism
The diagram below illustrates the fundamental reaction between an NHS ester and a primary amine on a protein, resulting in a stable amide bond.
Caption: Reaction of an NHS ester with a primary amine to form a stable amide conjugate.
Troubleshooting Workflow for Low Labeling Efficiency
This flowchart provides a logical sequence of steps to diagnose and solve issues related to low labeling efficiency.
Caption: A decision tree for troubleshooting low NHS-ester labeling efficiency.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[7]
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3[3][6]
-
Quenching solution (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine[7]
-
Purification column (e.g., gel filtration or desalting column)[7]
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 2-10 mg/mL in the reaction buffer.[3][7][17]
-
NHS Ester Solution Preparation: Immediately before use, prepare a stock solution (e.g., 10 mg/mL or 10 mM) of the NHS ester in anhydrous DMSO or DMF.[4][7]
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently stirring or vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.[4][7]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1][7] If using a light-sensitive label, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, add the quenching solution to react with any unreacted NHS ester. Incubate for 15-30 minutes.[1][7]
-
Purification: Remove unreacted label and byproducts by passing the reaction mixture through a desalting or gel filtration column, eluting with an appropriate storage buffer (e.g., PBS).[6][13]
Protocol 2: Quantification of Degree of Labeling (DOL) by Spectrophotometry
This method is common for proteins labeled with chromophores (e.g., fluorescent dyes).
Procedure:
-
Purification: Ensure all non-conjugated dye has been removed from the labeled protein sample.[19]
-
Measure Absorbance: Measure the absorbance of the purified, labeled protein solution at two wavelengths:
-
At 280 nm (A280), which corresponds to the protein absorbance.
-
At the maximum absorbance wavelength of the dye (A_max).[19]
-
-
Calculate Protein Concentration: Correct the A280 reading for the dye's absorbance at 280 nm.
-
Correction Factor (CF) = A280 of dye / A_max of dye (This value is often provided by the dye manufacturer).
-
Corrected A280 = A280_measured - (A_max_measured × CF)
-
Protein Concentration (M) = Corrected A280 / (ε_protein × path length)
-
ε_protein = Molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = A_max_measured / (ε_dye × path length)
-
ε_dye = Molar extinction coefficient of the dye at its A_max.
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Moles of Dye / Moles of Protein = Dye Concentration (M) / Protein Concentration (M) [19]
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 13. NHS ester protocol for labeling proteins [abberior.rocks]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 18. neb.com [neb.com]
- 19. info.gbiosciences.com [info.gbiosciences.com]
how to remove unconjugated Fluorescent Red Mega 485 dye
Welcome to the technical support center for fluorescent labeling. This guide provides detailed information, frequently asked questions, and troubleshooting advice on how to effectively remove unconjugated Fluorescent Red Mega 485 dye and other similar small molecule fluorescent dyes from your protein or antibody samples after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: What is unconjugated dye and why is it a problem?
After a labeling reaction, a portion of the fluorescent dye may not have covalently attached to the target protein or antibody. This unreacted, or "unconjugated," dye remains free in the solution. If not removed, this free dye can lead to significant problems in downstream applications, primarily high background fluorescence.[1][2][3][4][5] This elevated background can obscure the true signal from your labeled molecule, reduce the signal-to-noise ratio, and lead to false positive results or inaccurate quantification.[6][7]
Q2: What is Fluorescent Red Mega 485 dye?
Fluorescent Red Mega 485 is an amine-reactive fluorescent dye.[8] As an NHS-ester, it readily couples with primary amino groups on proteins and other biomolecules. It has a molecular weight of approximately 599.65 g/mol , which is a critical parameter for selecting a purification method, as it is significantly smaller than antibodies (~150 kDa) and most proteins.[9]
Q3: What are the common methods for removing unconjugated dye?
The most common and effective methods for removing small molecules like unconjugated dyes from larger biomolecules are based on size differences. These include:
-
Gel Filtration Chromatography (Size Exclusion Chromatography): This technique uses porous beads to separate molecules by size. Larger molecules (your labeled protein) pass around the beads and elute quickly, while smaller molecules (the free dye) enter the beads and elute later.[10][11][12][13]
-
Spin Columns: These are a rapid and convenient form of gel filtration, using pre-packed columns and a centrifuge to separate the labeled protein from the free dye in minutes.[6][14][15][16]
-
Dialysis: This method involves placing the sample in a semi-permeable membrane with a specific molecular weight cut-off (MWCO). The sample is dialyzed against a large volume of buffer, allowing the small, unconjugated dye molecules to diffuse out while retaining the larger, labeled protein.[17][18]
-
Centrifugal Ultrafiltration: Similar to dialysis, this technique uses a membrane with a defined MWCO in a centrifugal device to separate the larger labeled protein from the smaller free dye.[19]
Q4: How do I choose the best removal method for my experiment?
The choice of method depends on your sample volume, concentration, the required purity, and the time available. The diagram below provides a decision-making workflow.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 6. Small Molecule and Biotin Removal | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Small Molecule and Biotin Removal | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. harvardapparatus.com [harvardapparatus.com]
- 12. conductscience.com [conductscience.com]
- 13. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. labmartgh.com [labmartgh.com]
- 17. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 18. researchgate.net [researchgate.net]
- 19. Clean-up of Antibody Labeling Reactions Using Amicon Ultra Filters [sigmaaldrich.com]
Technical Support Center: Minimizing Photobleaching of Fluorescent Red Mega 485
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize photobleaching of Fluorescent Red Mega 485 during fluorescence microscopy experiments.
Understanding Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to excitation light. This phenomenon can significantly impact the quality and quantitative accuracy of fluorescence imaging data. The rate of photobleaching is influenced by several factors, including the intensity and duration of light exposure, the local chemical environment, and the intrinsic photostability of the fluorophore itself.
Fluorescent Red Mega 485 is a dye characterized by a large Stokes shift, with an excitation maximum at approximately 482 nm and an emission maximum at around 559 nm.[1] While large Stokes shift dyes are advantageous for multicolor imaging by reducing spectral bleed-through, their photostability can be a concern.
Frequently Asked Questions (FAQs)
Q1: Why is my Fluorescent Red Mega 485 signal fading so quickly?
A1: Rapid signal loss is likely due to photobleaching. The primary causes include:
-
High Excitation Light Intensity: Using excessive laser power or illumination intensity is a major contributor to photobleaching.[2]
-
Prolonged Exposure Time: Continuous or long exposure to the excitation light will accelerate the degradation of the fluorophore.
-
Suboptimal Imaging Environment: The presence of reactive oxygen species in the mounting medium can increase the rate of photobleaching.
Q2: What are antifade reagents and should I use them with Fluorescent Red Mega 485?
A2: Antifade reagents are chemical compounds included in mounting media to reduce photobleaching. They work by scavenging free radicals that cause photodamage.[2] Using a mounting medium containing an antifade reagent is highly recommended for imaging Fluorescent Red Mega 485, especially for experiments requiring long acquisition times.
Q3: How does the choice of imaging system affect photobleaching?
A3: The type of microscope and its light source can significantly influence photobleaching. For instance, traditional mercury and xenon arc lamps produce intense and broad-spectrum light that can lead to high rates of photobleaching. Modern LED-based systems offer better control over illumination intensity and can help reduce photodamage. Confocal microscopes, while providing excellent image quality, can also cause significant photobleaching due to the high laser power focused on a small area.
Q4: Can I reuse my sample after it has been photobleached?
A4: Photobleaching is an irreversible process. Once the fluorophore is destroyed, it cannot be reactivated. Therefore, it is crucial to minimize photobleaching from the outset of your experiment.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to the photobleaching of Fluorescent Red Mega 485.
| Problem | Possible Cause | Suggested Solution |
| Rapid and complete signal loss | - Excitation intensity is too high. - Continuous exposure to the excitation light. | - Reduce the laser power or lamp intensity to the minimum level required for a detectable signal. - Use neutral density filters to attenuate the excitation light. - Minimize the exposure time for each image acquisition. - For time-lapse experiments, increase the interval between acquisitions. |
| Gradual fading of the signal during a time-lapse experiment | - Cumulative photodamage over time. - Absence of an antifade reagent. | - Use a high-quality antifade mounting medium. - Acquire a photobleaching correction curve to normalize your data. - Optimize your imaging protocol to capture only the essential time points. |
| Weak initial signal, requiring high illumination | - Low concentration of the fluorescent probe. - Inefficient labeling of the target molecule. - Mismatched filter sets. | - Optimize the staining protocol to increase the concentration of the fluorophore at the target site. - Ensure that the excitation and emission filters are appropriate for the spectral properties of Fluorescent Red Mega 485 (Excitation ~482 nm, Emission ~559 nm).[1] |
| High background fluorescence obscuring the signal | - Autofluorescence from the sample or medium. - Non-specific binding of the fluorescent probe. | - Use a mounting medium with an antifade reagent that also has low background fluorescence. - Include an unstained control to assess the level of autofluorescence. - Optimize blocking and washing steps in your staining protocol to reduce non-specific binding.[3] |
Data Presentation
| Dye Name/Structure | Solvent | Conditions | Photodegradation Quantum Yield (Φ) x 10⁻⁵ |
| C.I. Disperse Yellow 232 | Ethanol | Aerobic | Not explicitly quantified, but noted for good photostability |
| C.I. Disperse Yellow 82 | Methanol | Anaerobic | ~1.5 - 3.5 (concentration dependent) |
| C.I. Disperse Yellow 82 | Ethanol | Anaerobic | ~1.2 - 3.2 (concentration dependent) |
| C.I. Disperse Yellow 82 | DMF | Anaerobic | ~3.8 - 5.8 (concentration dependent) |
Disclaimer: This data is for general guidance only and was compiled from various sources. The photostability of Fluorescent Red Mega 485 may differ. It is highly recommended to perform your own photostability measurements under your specific experimental conditions.
The use of antifade reagents can significantly improve the photostability of coumarin (B35378) dyes. For example, one study showed that the half-life of a coumarin dye increased from 25 seconds in a standard mounting medium to 106 seconds in Vectashield, an antifade mounting medium.[4]
Experimental Protocols
Protocol for Measuring Photobleaching Rate
This protocol allows you to quantify the photostability of Fluorescent Red Mega 485 under your specific imaging conditions.
Objective: To determine the photobleaching half-life (t½) of Fluorescent Red Mega 485.
Materials:
-
Sample labeled with Fluorescent Red Mega 485.
-
Fluorescence microscope with a stable light source and a sensitive camera.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your sample as you would for your actual experiment. Mount the sample in the desired mounting medium (with or without antifade).
-
Microscope Setup:
-
Turn on the microscope and light source, allowing them to stabilize.
-
Select the appropriate filter cube for Fluorescent Red Mega 485 (Excitation ~482 nm, Emission ~559 nm).
-
Set the excitation intensity and camera exposure time to the values you intend to use for your experiment. It is crucial to keep these parameters constant throughout the measurement.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) on your sample.
-
Start a time-lapse acquisition with continuous illumination. Acquire images at regular intervals (e.g., every 5-10 seconds).
-
Continue acquiring images until the fluorescence intensity has decreased to less than 50% of its initial value.
-
-
Data Analysis:
-
Open the image sequence in your image analysis software.
-
Define an ROI that encompasses the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by measuring the intensity of a region with no fluorescent signal and subtracting it from your ROI measurements.
-
Normalize the background-corrected intensity at each time point (It) to the initial intensity (I0).
-
Plot the normalized intensity (It/I0) as a function of time.
-
Determine the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Mandatory Visualizations
Caption: Simplified Jablonski diagram illustrating the photobleaching process.
Caption: A logical workflow for troubleshooting photobleaching issues.
Caption: Experimental workflow for determining the photostability of a fluorophore.
References
Technical Support Center: Optimizing Signal-to-Noise with Fluorescent Red Mega 485
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Fluorescent Red Mega 485. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key technical data to help you maximize your signal-to-noise ratio and achieve high-quality, reproducible results in your fluorescence-based experiments.
Fluorescent Red Mega 485: Key Properties
Fluorescent Red Mega 485 is a highly efficient, amine-reactive fluorescent dye belonging to the MegaStokes family, characterized by an exceptionally large Stokes shift. This property makes it particularly well-suited for multicolor imaging applications, as it minimizes spectral overlap between adjacent fluorescence channels. Its excitation maximum is compatible with standard 488 nm laser lines commonly found on fluorescence microscopes and flow cytometers.
| Property | Value | Reference |
| Excitation Maximum (λex) | 482 nm | |
| Emission Maximum (λem) | 559 nm | |
| Quantum Yield (Φ) | ~0.66 | [1][2] |
| Molar Extinction Coefficient (ε) | ~30,000 cm⁻¹M⁻¹ | [1][2] |
| Reactive Group | N-hydroxysuccinimide (NHS) ester | |
| Reactivity | Primary amines |
Frequently Asked Questions (FAQs)
Q1: What is the main advantage of using a large Stokes shift dye like Fluorescent Red Mega 485?
A1: The primary advantage of a large Stokes shift dye is the significant separation between its excitation and emission spectra.[3][4] This minimizes "bleed-through" or "crosstalk" in multicolor fluorescence experiments, where the emission of one fluorophore is inadvertently detected in the channel of another. This leads to a better signal-to-noise ratio and more reliable data.[5]
Q2: What is the optimal pH for labeling proteins with Fluorescent Red Mega 485 NHS ester?
A2: The optimal pH for labeling primary amines with NHS esters is typically between 8.3 and 8.5.[6] At this pH, the primary amino groups on the protein are deprotonated and more nucleophilic, facilitating the reaction with the NHS ester. It is crucial to use an amine-free buffer, such as phosphate, bicarbonate, or borate (B1201080) buffer, to avoid competition with the labeling reaction.[6]
Q3: How can I determine the degree of labeling (DOL) of my protein with Fluorescent Red Mega 485?
A3: The degree of labeling can be determined spectrophotometrically. You will need to measure the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye (~482 nm).[7][8] A correction factor is required to account for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein.[7][8][9]
Q4: How should I store my Fluorescent Red Mega 485 NHS ester and the labeled conjugate?
A4: The Fluorescent Red Mega 485 NHS ester should be stored at -20°C, protected from moisture and light.[10] Once conjugated to a protein, the labeled protein should be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage, also protected from light.[11] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Fluorescent Red Mega 485, providing potential causes and solutions in a question-and-answer format.
Problem: Low or No Fluorescent Signal
| Possible Cause | Recommended Solution |
| Inefficient Labeling Reaction | - Ensure the labeling buffer is amine-free (e.g., PBS, bicarbonate buffer) and the pH is optimal (8.3-8.5).[6] - Use a sufficient molar excess of the dye to the protein; this may require optimization for your specific protein.[7] - Ensure the NHS ester dye has been stored properly and has not hydrolyzed. Use fresh, anhydrous DMSO or DMF to dissolve the dye immediately before use.[6] |
| Low Protein Concentration | - For efficient labeling, the protein concentration should ideally be 2-10 mg/mL.[7] |
| Photobleaching | - Minimize the exposure of your sample to the excitation light.[12] - Use an anti-fade mounting medium for microscopy samples.[12] - Reduce the laser power and/or the exposure time on the microscope or flow cytometer. |
| Incorrect Filter Set | - Ensure that the excitation and emission filters on your instrument are appropriate for the spectral properties of Fluorescent Red Mega 485 (λex ~482 nm, λem ~559 nm). |
Problem: High Background Fluorescence
| Possible Cause | Recommended Solution |
| Excess Unconjugated Dye | - Thoroughly remove all unconjugated dye after the labeling reaction using size-exclusion chromatography (e.g., a desalting column) or extensive dialysis.[7][9] |
| Non-specific Binding of the Labeled Protein | - Increase the number and duration of washing steps in your staining protocol.[13] - Use a suitable blocking agent (e.g., BSA, serum) to block non-specific binding sites.[13] - Optimize the concentration of your labeled protein; using too high a concentration can lead to increased background.[13] |
| Autofluorescence | - If working with tissues or cells known for high autofluorescence, consider using a commercial autofluorescence quenching reagent.[12][14] - Choose a fixative that is less likely to induce autofluorescence, such as a non-aldehyde-based fixative if compatible with your experiment.[14][15] |
Experimental Protocols
Protocol 1: Labeling an Antibody with Fluorescent Red Mega 485 NHS Ester
This protocol provides a general guideline for labeling an IgG antibody. The optimal dye-to-protein molar ratio may need to be determined empirically for your specific antibody.
Materials:
-
Fluorescent Red Mega 485 NHS ester
-
IgG antibody (in an amine-free buffer like PBS)
-
Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Desalting column (e.g., Sephadex G-25) equilibrated with PBS
-
Spectrophotometer
Procedure:
-
Prepare the Antibody: Dissolve the antibody in the Labeling Buffer to a final concentration of 2-5 mg/mL.
-
Prepare the Dye Solution: Immediately before use, dissolve the Fluorescent Red Mega 485 NHS ester in DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A starting point is a 10- to 20-fold molar excess of dye to antibody.
-
While gently stirring the antibody solution, slowly add the dye solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unconjugated dye by applying the reaction mixture to the desalting column.
-
Elute with PBS and collect the first colored fraction, which contains the labeled antibody.
-
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified labeled antibody at 280 nm (A₂₈₀) and ~482 nm (A_max).
-
Calculate the protein concentration and the dye concentration using the Beer-Lambert law (A = εcl). The extinction coefficient for IgG at 280 nm is approximately 210,000 M⁻¹cm⁻¹. The extinction coefficient for Fluorescent Red Mega 485 is approximately 30,000 M⁻¹cm⁻¹.
-
A correction factor (CF) must be applied to the A₂₈₀ reading to account for the dye's absorbance at this wavelength. The CF can be estimated or obtained from the dye manufacturer.
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
Dye Concentration (M) = A_max / ε_dye
-
DOL = Dye Concentration / Protein Concentration
-
Protocol 2: Optimizing Signal-to-Noise in Immunofluorescence Staining
This protocol outlines key steps to enhance the signal-to-noise ratio in a typical immunofluorescence experiment using a Fluorescent Red Mega 485-conjugated secondary antibody.
Materials:
-
Fixed and permeabilized cells or tissue sections on slides
-
Primary antibody
-
Fluorescent Red Mega 485-conjugated secondary antibody
-
Blocking Buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Antifade mounting medium
Procedure:
-
Blocking: Incubate the sample with Blocking Buffer for at least 1 hour at room temperature to minimize non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in Blocking Buffer and incubate with the sample (e.g., overnight at 4°C or 1-2 hours at room temperature).
-
Washing: Wash the sample three times for 5-10 minutes each with Wash Buffer to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the Fluorescent Red Mega 485-conjugated secondary antibody to its optimal concentration in Blocking Buffer. Incubate with the sample for 1 hour at room temperature, protected from light.
-
Final Washes: Wash the sample three times for 5-10 minutes each with Wash Buffer, protected from light.
-
Mounting: Mount the sample with an antifade mounting medium.
-
Imaging:
-
Use appropriate laser lines and filters for Fluorescent Red Mega 485 (excitation ~482 nm, emission ~559 nm).
-
Start with low laser power and exposure times to minimize photobleaching.
-
Acquire a negative control (secondary antibody only) to assess background levels.
-
Visualizing Experimental Workflows and Concepts
The following diagrams illustrate key concepts and workflows for optimizing experiments with Fluorescent Red Mega 485.
Caption: Key strategies for optimizing the signal-to-noise ratio.
Caption: Workflow for labeling proteins with Fluorescent Red Mega 485.
Caption: Troubleshooting high background fluorescence.
References
- 1. DY-482XL [dyomics.com]
- 2. DY-482XL [dyomics.com]
- 3. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27547H [pubs.rsc.org]
- 4. A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. IF Signal-To-Noise-Ratios | Proteintech Group [ptglab.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. support.nanotempertech.com [support.nanotempertech.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FluoroFinder [app.fluorofinder.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
- 15. vectorlabs.com [vectorlabs.com]
Technical Support Center: Preventing Non-specific Binding of Fluorescently Labeled Antibodies
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding in immunofluorescence (IF) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background and non-specific staining in immunofluorescence?
High background or non-specific staining can arise from several factors, which can be broadly categorized as issues with antibodies, the blocking and washing steps, or the tissue/cell sample itself.
-
Antibody Concentration: The most common cause is an antibody concentration (either primary or secondary) that is too high, leading to binding at low-affinity sites.[1][2]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may cross-react with endogenous immunoglobulins in the tissue sample, especially when the secondary antibody was raised in the same species as the sample (e.g., using an anti-mouse secondary on mouse tissue).[1] It can also bind non-specifically if not properly optimized. A secondary antibody control (omitting the primary antibody) is essential to test for this.[3]
-
Insufficient Blocking: Blocking agents are used to occupy non-specific binding sites on the tissue or cells.[4] If blocking is inadequate in terms of time, concentration, or the choice of agent, antibodies can bind to these unoccupied sites.
-
Fc Receptor Binding: Immune cells (like macrophages, B cells, and monocytes) have Fc receptors on their surface that can bind the Fc region of both primary and secondary antibodies non-specifically, leading to false-positive signals.[5]
-
Hydrophobic and Ionic Interactions: Antibodies can adhere non-specifically to tissues through low-affinity hydrophobic or ionic interactions with various proteins and charged molecules.[4]
-
Insufficient Washing: Inadequate washing between antibody incubation steps fails to remove unbound or weakly bound antibodies, contributing to overall background noise.[6]
-
Autofluorescence: Some tissues and cells have endogenous molecules (like NADH, flavins, collagen, and elastin) that fluoresce naturally.[7] Fixatives like glutaraldehyde (B144438) can also induce autofluorescence. This can be checked by examining an unstained sample under the microscope.[7]
Q2: How do I choose the most appropriate blocking buffer?
The choice of blocking buffer is critical and depends on the sample type, the antibodies used, and the detection system. The goal is to use a protein-based solution to occupy all potential sites of non-specific binding without interfering with the specific antibody-antigen interaction.[4]
-
Normal Serum: The most recommended blocking agent is normal serum from the same species in which the secondary antibody was raised.[4][6][8] For example, if you are using a Goat anti-Rabbit secondary antibody, you should use Normal Goat Serum. The immunoglobulins in the serum will block non-specific binding sites and Fc receptors.[8]
-
Bovine Serum Albumin (BSA): BSA is a common and effective blocking agent, typically used at a concentration of 1-5%. It works by physically occupying non-specific binding sites.[9] It is a good general-purpose blocker, but it may not be as effective as normal serum for blocking Fc receptors.
-
Non-Fat Dry Milk: While commonly used in Western blotting, milk is sometimes used for IF. However, it can contain phosphoproteins that may interfere with the detection of certain phosphorylated targets and may also contain endogenous biotin, which can be an issue in biotin-based detection systems.[10]
-
Fish Gelatin: This blocker is less likely to cross-react with mammalian antibodies compared to BSA or milk, making it a good alternative in some cases.[10]
-
Commercial Blocking Buffers: Many companies offer proprietary protein-based or protein-free blocking solutions designed to be universal and provide low background for fluorescent applications.[10][11]
Important Considerations:
-
Always use the same buffer base (e.g., PBS or TBS) for your blocking buffer and your antibody diluents to maintain a consistent chemical environment and pH.[12]
-
For detecting phosphorylated proteins, avoid using PBS-based buffers as the phosphate (B84403) can interfere with antibody binding. TBS is recommended in this case.
Q3: My secondary antibody shows staining even without the primary antibody. What should I do?
This indicates that your secondary antibody is binding non-specifically. Here are several steps to resolve this issue:
-
Optimize Secondary Antibody Concentration: The concentration may be too high. Perform a titration to find the lowest concentration that still provides a strong signal with the primary antibody present.
-
Increase Blocking: Enhance your blocking step by increasing the incubation time (e.g., to 1 hour at room temperature) or by using a more appropriate blocking agent, such as normal serum from the species the secondary antibody was raised in.[1]
-
Use Pre-adsorbed Secondary Antibodies: Use a secondary antibody that has been "pre-adsorbed" (or cross-adsorbed) against the species of your sample. This purification step removes antibodies that would cross-react with endogenous immunoglobulins in the tissue, significantly reducing background.[1]
-
Add an Fc Block Step: If your sample contains immune cells (e.g., spleen, lymph node, blood smears), pre-incubate with an Fc blocking reagent to saturate Fc receptors before adding your primary or secondary antibodies.[5]
-
Increase Wash Steps: Increase the number and duration of your washes after the secondary antibody incubation to more effectively remove unbound antibodies.
Troubleshooting Guides
Guide 1: Diagnosing and Solving High Background
High background fluorescence can obscure your specific signal, making data interpretation difficult. Use the following workflow to systematically identify and solve the problem.
Guide 2: Understanding Mechanisms of Non-Specific Binding
Non-specific binding occurs through several distinct molecular interactions. Understanding the cause helps in selecting the appropriate preventative measure.
Data Presentation
Table 1: Comparison of Common Blocking Agents
Optimizing the blocking agent can significantly improve the signal-to-noise ratio (S/N). While the optimal agent is application-dependent, some general performance trends have been observed. The table below summarizes findings from a study comparing Bovine Serum Albumin (BSA) and Normal Goat Serum (NGS) on thick tissue samples.[13]
| Blocking Agent | Fluorophore | Mean Signal-to-Noise Ratio (S/N) | Key Observation |
| 1% BSA | Alexa Fluor 488 | ~2.5 | S/N ratio was notably lower in the BSA-blocked condition compared to NGS or no block.[13] |
| Alexa Fluor 555 | ~3.0 | BSA appears to diminish the signal, especially deeper into thick tissue sections.[13] | |
| Alexa Fluor 647 | ~4.0 | ||
| 5% NGS | Alexa Fluor 488 | ~6.0 | NGS blocking provided a significantly better S/N ratio across all tested fluorophores.[13] |
| Alexa Fluor 555 | ~7.5 | The performance of NGS was comparable to using no blocking agent in this specific study.[13] | |
| Alexa Fluor 647 | ~9.0 | ||
| No Block | Alexa Fluor 488 | ~6.5 | In some systems, particularly with high-quality modern antibodies, omitting the blocking step does not increase background.[13] |
| Alexa Fluor 555 | ~8.0 | ||
| Alexa Fluor 647 | ~10.0 |
Note: Data is adapted from C. Grzelczyk et al., Scientific Reports (2021), for murine lymph node sections.[13] Performance may vary based on tissue, antibodies, and protocol.
Experimental Protocols
Protocol 1: Antibody Titration to Determine Optimal Concentration
Titrating both primary and secondary antibodies is the most critical step to reduce background and ensure a high signal-to-noise ratio.[1][2]
Objective: To find the antibody concentration that gives the best specific signal with the lowest background.
Methodology:
-
Prepare Samples: Prepare a set of identical samples (e.g., cells on coverslips or tissue sections on slides). You will need one sample for each dilution and one for a negative control.
-
Prepare Serial Dilutions:
-
Prepare a series of 2-fold dilutions of your primary antibody in a suitable antibody dilution buffer (e.g., PBS with 1% BSA).
-
Start with the manufacturer's recommended concentration and prepare at least 4-5 dilutions above and below that point. A typical range might be 1:50, 1:100, 1:200, 1:400, 1:800, 1:1600.
-
-
Primary Antibody Incubation:
-
Apply each dilution to a separate sample.
-
For the negative control, apply only the dilution buffer with no primary antibody.
-
Incubate according to your standard protocol (e.g., 1 hour at room temperature or overnight at 4°C).[14]
-
-
Wash: Wash all samples three times for 5 minutes each with your wash buffer (e.g., PBS + 0.1% Tween 20).[15]
-
Secondary Antibody Incubation:
-
Prepare your fluorescently-labeled secondary antibody at its standard, optimized concentration. If the secondary is also being tested, use the manufacturer's recommended starting dilution across all samples.
-
Apply the secondary antibody to all samples, including the negative control.
-
Incubate for 1-2 hours at room temperature, protected from light.[15]
-
-
Final Washes and Mounting:
-
Wash all samples three times for 5 minutes each with wash buffer, protected from light.[15]
-
Counterstain nuclei with DAPI if desired.
-
Mount the samples with an antifade mounting medium.
-
-
Imaging and Analysis:
-
Image all slides using the exact same microscope settings (e.g., laser power, exposure time, gain).
-
Compare the specific staining intensity against the background for each dilution.
-
The optimal dilution is the one that provides a bright, specific signal with minimal background in the target area and no signal in the negative control.
-
Protocol 2: Fc Receptor Blocking
This protocol is essential for samples containing immune cells to prevent non-specific antibody binding to Fc receptors.[5]
Objective: To saturate Fc receptors on cells before the addition of primary antibodies.
Methodology:
-
Prepare Cell/Tissue Samples: Prepare your single-cell suspension or tissue sections as per your standard protocol.
-
Prepare Fc Block Reagent:
-
Commercial Fc Block: Dilute the reagent according to the manufacturer's instructions in your staining buffer (e.g., PBS + 2% FCS).
-
Normal Serum: Use a 5-10% solution of normal serum from the same species as your sample (e.g., human serum for human cells).[5]
-
Purified IgG: Use an excess of purified, unlabeled IgG from the same species as your primary antibody.
-
-
Blocking Incubation:
-
Resuspend cells or cover tissue sections with the prepared Fc block reagent.
-
Incubate for 10-15 minutes at room temperature.
-
-
Proceed with Staining (Do Not Wash):
-
Crucially, do not wash the Fc block reagent away. Add the diluted primary antibody directly into the sample that is still in the Fc block solution.
-
Proceed with your standard primary and secondary antibody incubation and wash steps. The continued presence of the blocking agent ensures the Fc receptors remain saturated.[5]
-
References
- 1. Immunohistochemistry Troubleshooting | Antibodies.com [antibodies.com]
- 2. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 3. Immunocytochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. wi.mit.edu [wi.mit.edu]
- 6. qedbio.com [qedbio.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 11. Comparison of blocking reagents for antibody microarray-based immunoassays on glass and paper membrane substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Use of bovine serum albumin might impair immunofluorescence signal in thick tissue samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. benchchem.com [benchchem.com]
how to address protein precipitation during labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during protein labeling experiments, with a specific focus on preventing and resolving protein precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein precipitation during a labeling reaction?
Protein precipitation during labeling is a common issue that can arise from several factors that disrupt protein stability:
-
Hydrophobicity of the Labeling Reagent: Many fluorescent dyes and other labels are hydrophobic. Covalently attaching these molecules to the protein surface increases the overall hydrophobicity of the protein, which can lead to aggregation and precipitation.[1][2]
-
Over-labeling: Attaching too many label molecules to a single protein can significantly alter its surface charge, isoelectric point (pI), and solubility, leading to precipitation.[3][4] A high dye-to-protein ratio is a frequent cause of aggregation.[5]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for maintaining protein stability.[1] A sudden change in the buffer environment, such as a shift in pH or low salt concentration, can cause the protein to precipitate.[5][6]
-
High Protein Concentration: While higher concentrations can increase labeling efficiency, they also increase the probability of intermolecular interactions that lead to aggregation.[1][5]
-
Incorrect Buffer pH: Labeling reactions, especially with NHS esters, are often most efficient at a slightly alkaline pH (7.2-8.5). However, some proteins may be unstable and precipitate at higher pH values.[3][7]
-
Presence of Organic Solvents: Labeling reagents are often dissolved in organic solvents like DMSO. Adding this to the aqueous protein solution can, in some cases, denature and precipitate the protein.[2][8]
Q2: How can I prevent my protein from precipitating during the labeling reaction?
Preventing precipitation requires optimizing the experimental conditions for your specific protein and label. Here are key strategies:
-
Optimize the Molar Ratio of Labeling Reagent to Protein: Perform a titration experiment to determine the lowest possible ratio that still provides an acceptable degree of labeling.[3][5]
-
Control the Reaction Temperature: Performing the labeling reaction at a lower temperature (e.g., 4°C) can slow down the aggregation process, though it may require a longer incubation time.[5]
-
Choose a More Hydrophilic Label: If using a hydrophobic dye, consider switching to a sulfonated or more hydrophilic version to improve the solubility of the final conjugate.[2][5]
-
Adjust Buffer Conditions: Systematically screen different buffer components, pH values, and ionic strengths to find the optimal conditions for your protein's stability.[1][6] Adding stabilizing excipients can also be beneficial.[5]
-
Work with a Lower Protein Concentration: If you observe precipitation, try reducing the protein concentration during the labeling reaction.[1][5] If a high final concentration is required, you can perform the labeling at a lower concentration and then carefully concentrate the purified, labeled protein.[5]
-
Slow Addition of the Labeling Reagent: Add the dissolved labeling reagent to the protein solution slowly and with gentle mixing to avoid localized high concentrations that can cause rapid precipitation.[3]
Q3: What are the ideal buffer conditions for a typical labeling reaction?
There is no single "best" buffer, as the ideal conditions are protein-dependent.[1] However, here are some general guidelines:
-
pH: For amine-reactive labeling (e.g., NHS esters), a pH range of 7.2 to 8.5 is generally recommended for efficient reaction with primary amines.[3] However, the optimal pH must be balanced with the pH at which your protein is most stable.[7] Proteins are often least soluble at their isoelectric point (pI), so the buffer pH should be adjusted accordingly.[9][10]
-
Buffer Type: Use amine-free buffers such as phosphate-buffered saline (PBS) or HEPES for amine-reactive labeling to avoid competition with the labeling reaction.[3][6] Avoid buffers containing primary amines like Tris or glycine.[6]
-
Ionic Strength: Salt concentration can significantly impact protein solubility. For some proteins, low salt can lead to aggregation, and increasing the salt concentration (e.g., to 150 mM NaCl) can be beneficial.[5] It is often necessary to empirically test a range of salt concentrations.[6]
Q4: Can I resolubilize a protein that has precipitated after labeling?
Resolubilizing precipitated protein can be challenging, and the protein may not regain its native conformation or activity. However, some methods can be attempted:
-
Denaturing Agents: Strong denaturing agents like 8M urea (B33335) or 4-6M Guanidine HCl can be used to resolubilize the precipitated protein.[11] This is often followed by dialysis against a suitable buffer to refold the protein, although proper refolding is not guaranteed.[11]
-
Cold Formic Acid: For some proteins, particularly membrane proteins, incubation in cold 80% formic acid followed by dilution has been shown to be effective for resolubilization.[12]
It is important to verify the structural integrity and activity of the protein after any resolubilization procedure.[11]
Troubleshooting Guide
If you observe visible precipitation or cloudiness during or after your labeling reaction, consult the following troubleshooting guide.
| Observation | Potential Cause | Recommended Action |
| Precipitation immediately after adding labeling reagent | Localized high concentration of the reagent.[3] | Add the labeling reagent dropwise while gently stirring the protein solution.[3] |
| Hydrophobicity of the labeling reagent.[1][2] | Consider switching to a more hydrophilic or sulfonated version of the label.[5][8] | |
| The organic solvent used to dissolve the reagent is denaturing the protein.[2] | Minimize the volume of organic solvent added. If possible, use a water-soluble version of the labeling reagent. | |
| Precipitation develops over the course of the reaction | Over-labeling is altering the protein's physicochemical properties.[3][5] | Reduce the molar excess of the labeling reagent. Perform a titration to find the optimal ratio.[3] |
| Suboptimal buffer conditions (pH, ionic strength).[1] | Screen a range of pH values and salt concentrations to find conditions that maintain protein stability.[6] | |
| High protein concentration.[1][5] | Decrease the protein concentration for the labeling reaction.[5] | |
| Precipitation occurs during purification (e.g., dialysis) | Removal of a stabilizing component from the reaction buffer (e.g., imidazole).[13] | If purifying via dialysis, ensure the dialysis buffer is optimal for the protein's stability. Consider adding stabilizing agents like glycerol.[11] For some proteins, gel filtration is a gentler purification method than dialysis.[8] |
| The labeled protein is less soluble in the purification buffer. | Optimize the composition of the purification and storage buffers, potentially including additives. |
Data and Protocols
Table 1: Recommended Starting Conditions for Protein Labeling
| Parameter | Recommended Range/Value | Rationale |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but may increase aggregation risk. Start on the lower end if precipitation is an issue.[1] |
| Buffer pH (Amine-reactive labels) | 7.2 - 8.5 | Balances reaction efficiency with protein stability. Avoid the protein's pI.[3][7] |
| Molar Excess of Labeling Reagent | 5 to 20-fold | A starting point for optimization. A lower ratio is less likely to cause precipitation.[3] |
| Temperature | 4°C to Room Temperature | Lower temperatures can reduce the rate of aggregation but may require longer reaction times.[5] |
| Salt Concentration (e.g., NaCl) | 20 - 500 mM | Protein-dependent. A range should be tested to find the optimal ionic strength for solubility.[6] |
Experimental Protocol: Screening for Optimal Buffer Conditions
This protocol provides a method for systematically testing different buffer conditions to identify those that best maintain protein stability during labeling.
-
Prepare a stock solution of your protein in a minimal, stable buffer (e.g., 20 mM HEPES, 50 mM NaCl, pH 7.4).
-
Set up a matrix of buffer conditions in a 96-well plate or microcentrifuge tubes. Vary one parameter at a time:
-
pH Screen: Prepare a series of buffers (e.g., MES for pH 6.0-6.5, HEPES for pH 7.0-7.5, Bicine for pH 8.0-8.5) at a constant salt concentration.
-
Salt Screen: Prepare a buffer at the optimal pH identified above with varying concentrations of NaCl (e.g., 0 mM, 50 mM, 150 mM, 300 mM, 500 mM).
-
-
Add your protein to each buffer condition to a final concentration of 1-2 mg/mL.
-
Add the labeling reagent (dissolved in a minimal amount of an appropriate solvent) to each condition at a constant molar excess. Include a control for each buffer condition with no labeling reagent.
-
Incubate under your standard reaction conditions (time and temperature).
-
Assess for precipitation both visually and by measuring the absorbance at 340 nm or 600 nm (an indicator of turbidity).
-
Analyze the supernatant of the samples with the least precipitation by SDS-PAGE or size-exclusion chromatography (SEC) to confirm the protein is intact and monomeric.[1]
Visualizations
Caption: A decision tree for troubleshooting protein precipitation.
Caption: A general workflow for a protein labeling experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. Protein precipitation - Wikipedia [en.wikipedia.org]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dye-to-Protein Ratio for Fluorescent Red Mega 485
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully labeling proteins with Fluorescent Red Mega 485.
Frequently Asked Questions (FAQs)
Q1: What is the optimal dye-to-protein ratio for Fluorescent Red Mega 485?
The ideal dye-to-protein ratio, also known as the Degree of Labeling (DOL), can vary depending on the specific protein and its intended application.[1][2] Generally, a DOL between 2 and 10 is recommended for antibodies.[1][2] However, for many proteins, the optimal DOL must be determined empirically through small-scale labeling experiments.[1][3] Over-labeling can lead to fluorescence quenching and protein precipitation, while under-labeling results in a weak signal.[4][5]
Q2: How do I calculate the Degree of Labeling (DOL)?
The DOL is calculated using absorbance measurements of the labeled protein at 280 nm (for the protein) and at the dye's maximum absorbance wavelength (λmax).[4][6] For Fluorescent Red Mega 485, the λex is approximately 482 nm and the λem is approximately 559 nm in 0.1 M phosphate (B84403) buffer at pH 7.0.
The calculation involves determining the molar concentrations of both the protein and the dye in the final conjugate solution.[4] It is crucial to correct the absorbance at 280 nm for the dye's contribution.[2][7]
Q3: What are the spectral properties of Fluorescent Red Mega 485?
Fluorescent Red Mega 485 is characterized by a large Stokes shift.[8] Its spectral properties are summarized in the table below.
| Property | Value |
| Excitation Maximum (λex) | ~482 nm |
| Emission Maximum (λem) | ~559 nm |
| Reactive Group | N-hydroxysuccinimide (NHS) ester |
| Reactivity | Primary amines |
Data sourced from product information sheets.
Q4: What buffer conditions are recommended for labeling with Fluorescent Red Mega 485 NHS-ester?
Since this compound is an amine-reactive dye, it is crucial to use a buffer free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the dye.[9][10] A phosphate buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl) at a pH between 7.0 and 9.0 is recommended to facilitate the reaction with primary amines on the protein.[11][]
Q5: How should I store my Fluorescent Red Mega 485 labeled protein?
For short-term storage (days to weeks), labeled proteins can be stored at 4°C.[13] For long-term storage, it is recommended to add a cryoprotectant like glycerol (B35011) to a final concentration of 50% and store at -20°C or -80°C in single-use aliquots to avoid repeated freeze-thaw cycles.[13] Protect the labeled protein from light to prevent photobleaching.[]
Troubleshooting Guides
This section addresses common problems encountered during the optimization of the dye-to-protein ratio for Fluorescent Red Mega 485.
Problem 1: Low Degree of Labeling (DOL)
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inactive Dye | Ensure the dye has been stored properly (at ≤ -20°C) and protected from moisture and light.[14] Prepare fresh dye stock solutions in anhydrous DMSO immediately before use. |
| Interfering Buffer Components | Verify that the labeling buffer is free of primary amines (e.g., Tris, glycine) and other nucleophiles (e.g., sodium azide).[9][10] Perform a buffer exchange into an appropriate labeling buffer (e.g., phosphate buffer, pH 7.0-9.0) before starting the reaction.[10] |
| Insufficient Molar Excess of Dye | Increase the molar ratio of dye to protein in the labeling reaction. It is recommended to test a range of molar ratios (e.g., 5:1, 10:1, 20:1) to determine the optimal concentration.[3][11] |
| Low Protein Concentration | The efficiency of the labeling reaction can be reduced at low protein concentrations. If possible, concentrate the protein to at least 2 mg/mL for optimal labeling.[3] |
| Incorrect pH | The reaction of NHS esters with primary amines is most efficient at a slightly alkaline pH (7.0-9.0).[] Ensure your labeling buffer is within this range. |
Problem 2: High Degree of Labeling (DOL) Leading to Protein Precipitation or Fluorescence Quenching
Possible Causes & Solutions
| Cause | Recommended Solution |
| Excessive Molar Ratio of Dye | Reduce the molar excess of the dye in the labeling reaction. Over-labeling can alter the protein's isoelectric point and increase its hydrophobicity, leading to precipitation.[4][9] |
| Self-Quenching of the Dye | A very high DOL can cause the fluorescent molecules to be in close proximity, leading to self-quenching and a decrease in the overall fluorescence signal.[1][5] Aim for a lower, empirically determined optimal DOL. |
| Protein Aggregation | The addition of hydrophobic dye molecules can sometimes induce protein aggregation.[15] If precipitation occurs, try reducing the dye-to-protein ratio, lowering the protein concentration during labeling, or including additives that stabilize the protein. |
Problem 3: Labeled Protein Has Lost Biological Activity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Labeling of Critical Residues | The NHS ester of Fluorescent Red Mega 485 reacts with primary amines, primarily the epsilon-amino group of lysine (B10760008) residues. If a critical lysine residue is located within the protein's active site or binding interface, its modification can lead to a loss of function.[5] |
| Conformational Changes | The attachment of the dye molecule can induce conformational changes in the protein that affect its activity.[15] |
| Denaturation During Labeling | Ensure that the labeling conditions (e.g., pH, temperature) are not causing the protein to denature.[16] Perform labeling at room temperature or 4°C to minimize this risk.[] |
Experimental Protocols
Protocol 1: Optimizing the Dye-to-Protein Molar Ratio
This protocol outlines a method for systematically testing different molar ratios of this compound to a target protein to identify the optimal labeling conditions.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Labeling Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0)
-
Purification column (e.g., Sephadex G-25)[3]
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Perform a buffer exchange to transfer your protein into the Labeling Buffer. Adjust the protein concentration to 2-10 mg/mL.[3]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL.
-
Set up Labeling Reactions: Prepare a series of reactions with varying molar ratios of dye to protein. Common starting ratios to test are 5:1, 10:1, 15:1, and 20:1.[3]
-
Incubation: Add the calculated volume of dye stock solution to each protein solution while gently vortexing. Incubate the reactions for 1 hour at room temperature, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[2][4]
-
Characterization: For each purified conjugate, measure the absorbance at 280 nm and ~482 nm.
-
Calculate DOL: Use the absorbance values to calculate the DOL for each reaction.
-
Functional Assay: Perform a functional assay with each labeled protein to determine the impact of the labeling on its biological activity.
Data Presentation: Optimizing Dye-to-Protein Ratio
| Molar Ratio (Dye:Protein) | A280 | A482 | Calculated DOL | Functional Activity (% of Unlabeled) |
| 5:1 | ||||
| 10:1 | ||||
| 15:1 | ||||
| 20:1 |
Protocol 2: Calculation of the Degree of Labeling (DOL)
-
Measure Absorbance: Measure the absorbance of the purified protein-dye conjugate at 280 nm (A_280) and at the dye's maximum absorbance, ~482 nm (A_max).[6]
-
Correction Factor (CF): The correction factor for most dyes is the ratio of its absorbance at 280 nm to its absorbance at its λmax. This value may need to be determined empirically for Fluorescent Red Mega 485 or obtained from the manufacturer.
-
Calculate Protein Concentration: Protein Concentration (M) = [A_280 – (A_max × CF)] / ε_protein
-
ε_protein = molar extinction coefficient of the protein (in M⁻¹cm⁻¹)
-
-
Calculate Dye Concentration: Dye Concentration (M) = A_max / ε_dye
-
ε_dye = molar extinction coefficient of the dye at its λmax (in M⁻¹cm⁻¹)
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizations
Caption: Experimental workflow for optimizing the dye-to-protein ratio.
Caption: Troubleshooting decision tree for common labeling issues.
References
- 1. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. Labeling Proteins with iFluor® Dye Maleimides | AAT Bioquest [aatbio.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. This compound BioReagent, suitable for fluorescence, ≥90% (coupling to amines) | 890317-36-9 [sigmaaldrich.com]
- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 11. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. dynamic-biosensors.com [dynamic-biosensors.com]
- 15. Effects of fluorophore attachment on protein conformation and dynamics studied by spFRET and NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Improving the Stability of Fluorescent Red Mega 485 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of Fluorescent Red Mega 485 conjugates in their experiments.
I. Troubleshooting Guides
This section addresses specific issues that may arise during the conjugation, purification, storage, and use of Fluorescent Red Mega 485 conjugates, presented in a question-and-answer format.
Conjugation and Purification
Question: Why is the degree of labeling (DOL) of my Fluorescent Red Mega 485 conjugate consistently low?
Answer: Low DOL can result from several factors related to the reactivity of the NHS ester and the protein, as well as the reaction conditions.
-
Hydrolysis of NHS Ester: Fluorescent Red Mega 485 NHS-ester is sensitive to moisture and can hydrolyze, rendering it unable to react with the primary amines on your protein.[1]
-
Solution: Always use fresh, anhydrous DMSO or DMF to dissolve the NHS ester immediately before use. Avoid repeated freeze-thaw cycles of the dye stock solution.[1]
-
-
Suboptimal pH: The reaction between the NHS ester and primary amines is pH-dependent. At a pH that is too low, the amines are protonated and less reactive. At a pH that is too high, the hydrolysis of the NHS ester is accelerated.
-
Competing Amines: The presence of primary amines in your buffer (e.g., Tris or glycine) will compete with your protein for reaction with the NHS ester.[1][3]
-
Solution: Perform a buffer exchange to an amine-free buffer before initiating the conjugation reaction.[3]
-
Question: My protein precipitates after conjugation with Fluorescent Red Mega 485. What can I do?
Answer: Protein precipitation or aggregation after conjugation can be caused by over-labeling or suboptimal buffer conditions.
-
High Degree of Labeling: Attaching too many hydrophobic dye molecules can lead to aggregation and precipitation.
-
Solution: Optimize the molar ratio of dye to protein. Start with a lower ratio (e.g., 5:1 dye:protein) and perform small-scale test reactions to find the optimal DOL for your specific protein.[4]
-
-
Buffer Conditions: The buffer composition may not be optimal for maintaining the solubility of your conjugated protein.
-
Solution: Ensure the buffer conditions (pH, ionic strength) are suitable for your protein's stability. Consider adding a stabilizing agent, such as glycerol (B35011), to the storage buffer.
-
Question: How do I effectively remove unconjugated Fluorescent Red Mega 485 dye after the reaction?
Answer: It is crucial to remove all free dye to ensure accurate determination of the DOL and to prevent high background in downstream applications.
-
Solution: Size-exclusion chromatography (e.g., a desalting column) or dialysis are effective methods for separating the labeled protein from the smaller, unreacted dye molecules.[2][5]
Workflow for NHS Ester Conjugation and Purification
Caption: Workflow for conjugating this compound to a protein.
Storage and Stability
Question: How should I store my Fluorescent Red Mega 485 conjugate for optimal long-term stability?
Answer: Proper storage is critical to prevent degradation and maintain the fluorescence of your conjugate.
-
Temperature: For long-term storage, it is recommended to store the conjugate at -20°C or -80°C.[6] Adding glycerol to a final concentration of 50% can help prevent damage from freeze-thaw cycles.
-
Light Protection: Fluorescent dyes are susceptible to photobleaching.
-
Solution: Store the conjugate in a light-protected vial or tube (e.g., amber tubes or wrapped in aluminum foil) and minimize exposure to light during handling.
-
-
Aliquotting: Repeated freeze-thaw cycles can degrade the protein component of the conjugate.
-
Solution: Aliquot the conjugate into single-use volumes to avoid multiple freeze-thaw cycles.[7]
-
Question: I am observing a decrease in fluorescence signal over time during my imaging experiment. What is happening and how can I prevent it?
Answer: The loss of fluorescence during an experiment is most likely due to photobleaching, the irreversible destruction of the fluorophore by light.
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.
-
Minimize Exposure Time: Limit the time the sample is exposed to the excitation light. Use shutters to block the light path when not acquiring images.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents help to reduce photobleaching by scavenging free radicals.
-
Image Acquisition Strategy: Locate the region of interest using lower magnification or transmitted light before switching to high-magnification fluorescence imaging to minimize photobleaching of the specific area to be analyzed.
Experimental Use
Question: My background fluorescence is very high in my immunofluorescence experiment. What are the possible causes?
Answer: High background can obscure your specific signal and can be caused by several factors.
-
Incomplete Removal of Free Dye: As mentioned earlier, residual unconjugated dye will bind non-specifically and contribute to high background.
-
Solution: Ensure your conjugate is properly purified.
-
-
Non-specific Binding of the Conjugate: The conjugated antibody may be binding non-specifically to other components in your sample.
-
Solution:
-
Blocking: Use an appropriate blocking buffer (e.g., BSA or serum from the same species as the secondary antibody) to block non-specific binding sites.
-
Washing: Increase the number and duration of wash steps to remove non-specifically bound conjugate.
-
Antibody Concentration: Titrate your antibody conjugate to determine the optimal concentration that gives the best signal-to-noise ratio.[4]
-
-
Logical Troubleshooting Flow for High Background
Caption: Troubleshooting flowchart for high background fluorescence.
II. Frequently Asked Questions (FAQs)
What are the spectral properties of Fluorescent Red Mega 485?
| Property | Value |
| Excitation Maximum (λex) | ~482 nm |
| Emission Maximum (λem) | ~559 nm |
| Stokes Shift | ~77 nm |
What is the advantage of a large Stokes shift dye like Fluorescent Red Mega 485?
A large Stokes shift, the difference between the excitation and emission maxima, is advantageous for multicolor imaging applications. It minimizes the spectral overlap between different fluorophores, reducing bleed-through and the need for complex compensation. This allows for clearer and more accurate detection of multiple targets simultaneously.
How does pH affect the fluorescence of Mega 485 conjugates?
How does temperature affect the stability of Mega 485 conjugates?
Elevated temperatures can lead to the degradation of both the fluorophore and the conjugated protein. While short-term incubations at 37°C during an experiment are generally acceptable, prolonged exposure to higher temperatures should be avoided. For long-term storage, temperatures of -20°C or -80°C are recommended to maintain stability.[6] The fluorescence lifetime of some dyes, like rhodamine B, has been shown to decrease with increasing temperature.[8]
What are the potential degradation pathways for dyes like Mega 485?
Rhodamine and cyanine (B1664457) dyes, which are structurally similar to Mega 485, can degrade through photo-oxidation. This process involves the reaction of the excited dye molecule with oxygen, leading to the cleavage of the chromophore structure and a loss of fluorescence.[9][10] The specific degradation products can vary depending on the chemical environment.
III. Experimental Protocols
Protocol 1: Determination of Degree of Labeling (DOL)
This protocol allows for the calculation of the average number of dye molecules conjugated to each protein molecule.
Materials:
-
Purified Fluorescent Red Mega 485 conjugate
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of Fluorescent Red Mega 485 (~482 nm, A_max).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
Concentration_dye (M) = A_max / (ε_dye × path length)
-
ε_dye for Mega 485 is dye-specific; refer to the manufacturer's data sheet.
-
-
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
-
Concentration_protein (M) = [A₂₈₀ - (A_max × CF)] / (ε_protein × path length)
-
CF (Correction Factor) = A₂₈₀ of the free dye / A_max of the free dye. This value should be provided by the dye manufacturer.
-
ε_protein is the molar extinction coefficient of your protein at 280 nm.
-
-
-
Calculate the DOL:
-
DOL = Concentration_dye / Concentration_protein
-
Protocol 2: Accelerated Photostability Assay
This protocol provides a method to compare the photostability of your Fluorescent Red Mega 485 conjugate to other fluorophores.
Materials:
-
Fluorescent Red Mega 485 conjugate
-
Other fluorescent conjugates for comparison
-
Fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Antifade mounting medium (optional, for comparison)
Procedure:
-
Prepare samples of your fluorescent conjugates at the same protein concentration.
-
Mount the samples on microscope slides. For a control, mount a parallel set of samples in an antifade medium.
-
Focus on a field of view for each sample.
-
Continuously illuminate the sample with the appropriate excitation wavelength for Fluorescent Red Mega 485 (~482 nm) at a constant intensity.
-
Acquire images at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).
-
Using image analysis software, measure the mean fluorescence intensity of the same region of interest in each image over the time course.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity versus time for each conjugate. The rate of decay of the curve is indicative of the photostability.
Quantitative Comparison of Photostability (Representative Data)
The following table provides representative photobleaching half-life data for common fluorophores under continuous illumination. The half-life is the time it takes for the fluorescence intensity to decrease by 50%. This data is for illustrative purposes to provide a benchmark for comparison.
| Fluorophore | Excitation (nm) | Emission (nm) | Relative Brightness | Photobleaching Half-life (seconds) |
| FITC | 495 | 519 | +++ | ~30 |
| Mega 485 (representative) | 482 | 559 | ++++ | ~90 |
| Alexa Fluor 568 | 578 | 603 | +++++ | >300 |
| Cy5 | 650 | 670 | ++++ | ~60 |
Note: Relative brightness and photobleaching half-life are highly dependent on the experimental conditions (e.g., excitation intensity, buffer composition, and local environment).
This technical support center provides a foundation for improving the stability and performance of your Fluorescent Red Mega 485 conjugates. For further assistance, please consult the specific product documentation provided by the manufacturer.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. The Stability of Fluorescence-conjugated Antibodies under Temperature and Time Related Stressors - Blacklight [honors.libraries.psu.edu]
- 7. nanocomposix.com [nanocomposix.com]
- 8. photonics.com [photonics.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide: Cy3 NHS-ester vs. Alexa Fluor 555 NHS-ester
An Objective Comparison for High-Performance Fluorescence Applications
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that directly impacts experimental outcomes. This guide provides a detailed, data-driven comparison of two popular orange-fluorescent dyes: Cyanine3 (Cy3) NHS-ester and Alexa Fluor 555 NHS-ester. While the initially requested "Fluorescent Red Mega 485 NHS-ester" could not be identified as a commercially available or scientifically documented product, Cy3 serves as a highly relevant and widely used alternative for comparison against the Alexa Fluor series.
This guide will delve into their photophysical properties, labeling efficiency, and performance in common applications, supported by experimental data and detailed protocols to aid in your selection process. Both Cy3 and Alexa Fluor 555 are extensively used in applications such as immunofluorescence, flow cytometry, and fluorescence microscopy.[1] However, differences in their chemical structure and resulting photophysical characteristics can significantly influence the quality and reliability of experimental data.[1]
Performance at a Glance: A Quantitative Comparison
The brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its quantum yield (its efficiency in converting absorbed light into emitted fluorescence).[1] Photostability, or the resistance to photobleaching, determines how long a fluorescent signal can be observed under illumination.[1][2]
| Property | Cy3 NHS-ester | Alexa Fluor 555 NHS-ester | Advantage |
| Excitation Max (nm) | ~555 nm[3][4][5] | ~555 nm[6][7] | Spectrally identical[6] |
| Emission Max (nm) | ~570 nm[3][8] | ~565 nm[6][7] | Spectrally identical[6] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~150,000[4][5][8] | ~150,000[7] | Comparable |
| Quantum Yield | ~0.15 - 0.31[3][4] | ~0.10[9] | Cy3 (Potentially higher, but varies) |
| Photostability | Good | Excellent | Alexa Fluor 555[6][10] |
| Brightness | Bright | Brighter Conjugates[6][11] | Alexa Fluor 555 |
| Self-Quenching | Significant at high DOL*[5][12] | Low self-quenching[11] | Alexa Fluor 555 |
| pH Sensitivity | Insensitive (pH 4-10)[5][12] | Insensitive (pH 4-10)[13] | Comparable |
| Water Solubility | Good (sulfonated versions)[5] | Excellent[13] | Alexa Fluor 555 |
*DOL (Degree of Labeling): The average number of dye molecules conjugated to each protein molecule.
Summary of Performance:
Alexa Fluor 555 conjugates are typically brighter and significantly more photostable than Cy3 conjugates.[6] While the quantum yield of the free Cy3 dye can be higher, Alexa Fluor 555 maintains its fluorescence more effectively when conjugated to proteins, even at high dye-to-protein ratios where Cy3 is prone to self-quenching.[6][11][12] This makes Alexa Fluor 555 a more robust choice for applications requiring high sensitivity and prolonged imaging.[2] One study showed that after 95 seconds of continuous illumination, Alexa Fluor 555 dye retained almost 90% of its fluorescence, while Cy3 retained only about 75%.[10]
Experimental Protocols
General Protocol for Antibody Labeling with NHS-ester Dyes
This protocol provides a general procedure for conjugating Cy3 NHS-ester or Alexa Fluor 555 NHS-ester to an IgG antibody. The optimal dye-to-protein molar ratio may need to be determined empirically for each specific protein.[1]
Materials:
-
Antibody (IgG) in an amine-free buffer (e.g., PBS).
-
Cy3 or Alexa Fluor 555 NHS-ester.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).[14]
-
Purification column (e.g., Sephadex G-25) or spin column.[1][16]
-
Phosphate-buffered saline (PBS).
Procedure:
-
Prepare the Antibody Solution:
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.[17] The solution must be free of amine-containing substances like Tris or glycine.[14][18]
-
Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3.[1][14] This is crucial as the NHS-ester reaction is pH-dependent.[15][19]
-
-
Prepare the Dye Stock Solution:
-
Perform the Labeling Reaction:
-
Purify the Conjugate:
-
Determine the Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the conjugate at 280 nm (for protein) and at the dye's absorption maximum (~555 nm).
-
Calculate the concentration of the protein and the dye to determine the average number of dye molecules per antibody.[17]
-
-
Storage:
-
Store the labeled antibody at 4°C for short-term use or at -20°C for long-term storage.[16] Adding a cryoprotectant like glycerol (B35011) can prevent freeze-thaw damage.[17]
-
Protocol for Assessing Photostability
This generalized protocol can be used to compare the photobleaching rates of fluorescent dyes.
Objective: To determine the rate of fluorescence decay under continuous illumination.
Materials:
-
Solutions of fluorescently labeled antibodies (e.g., Cy3-IgG and Alexa Fluor 555-IgG) at equal molar concentrations in PBS.
-
Fluorescence microscope with a stable light source (e.g., mercury arc lamp or laser).
-
Appropriate filter sets for the dyes (a TRITC or Cy3 filter set works for both).[6][8]
-
A sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software.
-
Sample holder (e.g., glass-bottom dish).
Procedure:
-
Sample Preparation: Place equal concentrations of the dye solutions or labeled antibodies into the sample holder.
-
Microscope Setup: Focus on the sample and adjust the illumination intensity to a level typical for your experiments.
-
Image Acquisition: Begin continuous illumination and acquire images at set intervals (e.g., every 5 seconds) for a total duration of several minutes.[10]
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest for each time point.
-
Normalize the initial fluorescence intensity of both dyes to 100%.
-
Plot the normalized fluorescence intensity against time to visualize the photobleaching decay curve for each dye.[10]
-
Visualizations
Signaling Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cy3-nhs-ester-for-2d-electrophoresis.com [cy3-nhs-ester-for-2d-electrophoresis.com]
- 4. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. goldbio.com [goldbio.com]
- 9. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Alexa Fluor 555 Dye | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. biotium.com [biotium.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. NHS ester protocol for labeling proteins [abberior.rocks]
- 17. benchchem.com [benchchem.com]
- 18. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 19. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Fluorescent Red Mega 485 and CyDye Fluorophores for Advanced Research Applications
For Immediate Publication
[City, State] – [Date] – In the dynamic landscape of biomedical research and drug development, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. This guide provides a detailed comparison of Fluorescent Red Mega 485, a dye known for its exceptionally large Stokes shift, and the widely utilized CyDye family of fluorophores. This objective analysis, supported by available experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific experimental needs.
I. Core Photophysical and Chemical Properties
A direct comparison of the key performance indicators for Fluorescent Red Mega 485 and the popular CyDye fluorophores (Cy3 and Cy5) is presented below. Brightness, a critical parameter for signal detection, is a product of the molar extinction coefficient and the quantum yield.
| Property | Fluorescent Red Mega 485 | Cy3 | Cy5 |
| Excitation Max (λex) | 482 nm | ~550 nm | ~650 nm |
| Emission Max (λem) | 559 nm | ~570 nm | ~670 nm |
| Stokes Shift | 77 nm | ~20 nm | ~20 nm |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Data not publicly available | ~150,000 | ~250,000 |
| Quantum Yield (Φ) | Data not publicly available | ~0.15 | ~0.20 |
| Brightness (ε x Φ) | Data not publicly available | ~22,500 | ~50,000 |
| Available Chemistries | NHS-ester | NHS-ester, Maleimide, Azide, Alkyne | NHS-ester, Maleimide, Azide, Alkyne |
II. Performance Characteristics: Photostability and pH Sensitivity
Photostability: The ability of a fluorophore to resist degradation upon exposure to excitation light is crucial for quantitative and long-term imaging experiments. While specific quantitative photostability data for Fluorescent Red Mega 485 is not publicly available, the CyDye family is generally known for its robust photostability, making them suitable for demanding imaging applications.
pH Sensitivity: The fluorescence intensity of some dyes can be influenced by the pH of the local environment. CyDye fluorophores are reputed to be largely insensitive to pH over a broad physiological range, ensuring stable signal in various cellular compartments. Information regarding the pH sensitivity of Fluorescent Red Mega 485 is not specified in the available literature.
III. Applications in Research and Drug Development
Both Fluorescent Red Mega 485 and CyDyes are versatile tools for a wide array of applications. Their primary utility lies in the covalent labeling of biomolecules to enable fluorescent detection.
Common Applications:
-
Fluorescence Microscopy: Including confocal, epifluorescence, and super-resolution techniques.
-
Flow Cytometry: For the identification and sorting of labeled cells.
-
Immunohistochemistry (IHC) and Immunocytochemistry (ICC): For the spatial localization of antigens in tissues and cells.
-
Western Blotting: For the detection of specific proteins.
-
Nucleic Acid Hybridization (e.g., FISH): For the detection of specific DNA or RNA sequences.
The choice between Fluorescent Red Mega 485 and a particular CyDye will often depend on the available laser lines for excitation and the desired emission wavelength for multicolor imaging experiments. The exceptionally large Stokes shift of Mega 485 is a notable feature, allowing for greater separation between excitation and emission wavelengths, which can be advantageous in minimizing bleed-through in multiplexed assays.
IV. Experimental Workflow and Methodologies
A generalized workflow for labeling an antibody with an amine-reactive dye (such as an NHS-ester) and subsequent use in immunofluorescence is depicted below.
Caption: A generalized experimental workflow for antibody conjugation and immunofluorescence.
Detailed Experimental Protocol: Antibody Labeling with NHS-Ester Dyes
This protocol provides a general guideline for conjugating an amine-reactive fluorescent dye to an antibody.
-
Antibody Preparation:
-
Dissolve the antibody in a buffer free of primary amines, such as phosphate-buffered saline (PBS), at a pH of 8.0-9.0.
-
Adjust the antibody concentration to 1-5 mg/mL.
-
-
Dye Preparation:
-
Dissolve the NHS-ester functionalized dye (e.g., Fluorescent Red Mega 485 NHS-ester or a CyDye NHS-ester) in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a calculated molar excess of the reactive dye to the antibody solution. A 10- to 20-fold molar excess is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove unconjugated dye by size-exclusion chromatography (e.g., a Sephadex G-25 column) or dialysis.
-
The labeled antibody will be in the first colored fraction to elute from the column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the dye's absorption maximum and at 280 nm (for the protein).
-
V. Signaling Pathway Visualization
The following diagram illustrates a simplified signaling pathway that could be investigated using fluorescently labeled antibodies.
A Comparative Guide to the Photostability of Red Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of robust fluorescent probes is paramount for generating reliable and reproducible data in fluorescence microscopy and other sensitive applications. This guide provides an objective comparison of the photostability of commonly used red fluorescent dyes, supported by quantitative data and detailed experimental protocols.
The photostability of a fluorescent dye, its intrinsic resistance to photochemical destruction upon exposure to light, is a critical performance metric.[1] Highly photostable dyes allow for longer imaging times, which is essential for capturing dynamic cellular processes, and enable the acquisition of higher-quality images with improved signal-to-noise ratios. Conversely, dyes with poor photostability can lead to rapid signal loss, limiting experimental duration and potentially introducing artifacts into quantitative measurements.[2]
This guide focuses on a selection of popular red fluorescent dyes, including synthetic dyes from the Alexa Fluor, ATTO, and Cyanine (B1664457) (Cy) families, as well as several red fluorescent proteins (RFPs).
Quantitative Comparison of Photostability
The following table summarizes key photostability parameters for a range of red fluorescent dyes. It is important to note that direct comparisons of photostability metrics across different studies can be challenging due to variations in experimental conditions such as illumination intensity, excitation wavelength, and sample environment.[3] Therefore, the conditions under which these measurements were taken are provided where available.
| Dye/Protein | Photobleaching Quantum Yield (Φb) | Half-life (t1/2) | Remaining Fluorescence (%) | Experimental Conditions |
| Synthetic Dyes | ||||
| Alexa Fluor 568 | - | - | - | Generally considered more photostable than FITC.[4] |
| Alexa Fluor 647 | - | - | - | More photostable than Cy5.[5] |
| ATTO 565 | - | - | - | Known for exceptional thermal and photo-stability.[6] |
| ATTO 647N | - | - | - | High photostability.[7] |
| ATTO 655 | - | - | - | Photostable and highly resistant to ozone degradation. |
| Cy3 | - | - | - | Photostability can be enhanced by supramolecular encapsulation.[8] |
| Cy5 | - | - | - | Less photostable than Alexa Fluor 647.[5] |
| Cy5.5 | - | - | - | Photostability is influenced by molecular structure.[9] |
| Rhodamine 6G | 1.4 x 10⁻⁶ | - | - | In poly(vinyl alcohol) under inert atmosphere.[10] |
| Texas Red | - | - | - | Known for its stability and resistance to photobleaching.[11] |
| Red Fluorescent Proteins | ||||
| mCherry | - | 87.97 ± 0.86 s | - | Under 200 μW laser illumination.[12] |
| mKate2 | - | - | - | More photostable than mRaspberry.[13] |
| mOrange2 | - | 25-fold more photostable than mOrange | - | -[14] |
| mRuby2 | - | - | - | Relatively poor photostability in vivo.[15] |
| TagRFP-T | - | 9-fold more photostable than TagRFP | - | -[16] |
Mechanisms of Photobleaching
Photobleaching is an irreversible process that renders a fluorophore non-fluorescent.[1] The primary mechanism involves the photochemical alteration of the dye's structure, often initiated from the excited triplet state.[17] Upon excitation, a fluorophore transitions from its ground singlet state (S₀) to an excited singlet state (S₁). While most molecules relax back to the ground state by emitting a photon (fluorescence), a small fraction can undergo intersystem crossing to a long-lived excited triplet state (T₁).
From the triplet state, the fluorophore can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen.[18] These highly reactive species can then attack the fluorophore itself or other nearby molecules, leading to covalent bond cleavage and the permanent loss of fluorescence.[19] The specific photobleaching pathways can vary between different families of dyes, such as rhodamines and cyanines, and are influenced by the local chemical environment.[10][20]
Experimental Protocol for Photostability Measurement
This section outlines a generalized protocol for quantifying the photostability of fluorescent dyes using fluorescence microscopy. This protocol is based on common methodologies and can be adapted for specific experimental needs.[21][22][23]
Objective: To determine the photobleaching rate of a red fluorescent dye under controlled illumination conditions.
Materials:
-
Fluorescence microscope (confocal or widefield) equipped with a suitable laser line or excitation source for the red dye.
-
High-sensitivity camera (e.g., EMCCD or sCMOS).
-
Objective lens with appropriate numerical aperture.
-
Sample labeled with the red fluorescent dye of interest (e.g., fixed cells, purified protein solution).
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Sample Preparation: Prepare the fluorescently labeled sample on a microscope slide or imaging dish. Ensure a uniform distribution of the fluorophore in the region of interest.
-
Microscope Setup:
-
Turn on the microscope and the excitation light source.
-
Select the appropriate filter set and laser line for the red fluorescent dye.
-
Set the laser power to a level that provides a good initial signal without causing immediate and rapid bleaching.
-
Adjust the camera settings (exposure time, gain) to obtain a high-quality image with a good signal-to-noise ratio.
-
-
Image Acquisition:
-
Locate a region of interest (ROI) with uniform fluorescence.
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be consistent.
-
Continue acquiring images until the fluorescence intensity has significantly decreased (e.g., to less than 50% of the initial intensity).
-
-
Data Analysis:
-
Open the time-lapse image series in the image analysis software.
-
Measure the mean fluorescence intensity of the ROI in each frame.
-
Correct for background fluorescence by subtracting the mean intensity of a background region from the ROI intensity in each frame.
-
Normalize the fluorescence intensity data by dividing the intensity at each time point by the initial intensity.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to an appropriate decay model (e.g., single or double exponential decay) to determine the photobleaching rate constant or the half-life (t₁/₂), which is the time it takes for the fluorescence to decay to 50% of its initial value.
-
Conclusion
The photostability of red fluorescent dyes is a critical factor influencing the quality and reliability of fluorescence-based experiments. This guide has provided a comparative overview of the photostability of several popular synthetic dyes and fluorescent proteins. The Alexa Fluor and ATTO dye series generally exhibit superior photostability compared to the older cyanine dyes.[5][24] Among the red fluorescent proteins, newer variants often show improved photostability over their predecessors.[14][16]
When selecting a red fluorescent dye, researchers should carefully consider the specific requirements of their application, including the desired imaging duration and the illumination conditions. The provided experimental protocol offers a framework for quantitatively assessing and comparing the photostability of different dyes in their own experimental setup, enabling an informed decision for optimal experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.addgene.org [blog.addgene.org]
- 3. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
- 4. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Alexa Fluor Dye Series—Note 1.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. The ATTO 565 Dye and Its Applications in Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. leica-microsystems.com [leica-microsystems.com]
- 8. arxiv.org [arxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. labinsights.nl [labinsights.nl]
- 12. Enhancing the photostability of red fluorescent proteins through FRET with Si-rhodamine for dynamic super-resolution fluorescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. spiedigitallibrary.org [spiedigitallibrary.org]
- 15. Comparative assessment of fluorescent proteins for in vivo imaging in an animal model system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Harnessing cyanine photooxidation: from slowing photobleaching to near-IR uncaging - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photobleaching of asymmetric cyanines used for fluorescence imaging of single DNA molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. med.upenn.edu [med.upenn.edu]
- 22. Photobleaching Methods to Study Golgi Complex Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. blog.biosearchtech.com [blog.biosearchtech.com]
A Comparative Guide to the Quantum Yield of Fluorescent Dyes
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental results. A key performance metric for a fluorescent dye is its quantum yield (Φ), which describes the efficiency of the conversion of absorbed light into emitted fluorescent light. This guide provides a comparative analysis of the quantum yield of several common fluorescent dyes, offering a benchmark against which dyes like Fluorescent Red Mega 485 can be evaluated.
Quantum Yield Comparison of Common Fluorescent Dyes
The following table summarizes the quantum yield of several widely used fluorescent dyes. It is important to note that the quantum yield of a dye can be influenced by its local environment, including solvent polarity and conjugation to biomolecules[1][2]. The data presented here are for the free dye in aqueous solution unless otherwise specified.
| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Alexa Fluor 488 | 495 | 519 | 0.92[3] |
| Alexa Fluor 555 | 555 | 565 | 0.10[4] |
| Cy3 | 550 | 570 | ~0.04 - 0.15[5] |
| Cy5 | 649 | 670 | ~0.20 - 0.30[5][6] |
| Fluorescein (FITC) | 494 | 518 | 0.92 (in 0.1 M NaOH)[7] |
| Rhodamine 6G | 530 | 555 | 0.95 (in ethanol) |
| Fluorescent Red Mega 485 | ~485 | ~560 | Not Published |
Note: The quantum yield of Cy dyes can be highly dependent on the solvent and their conjugation state.
Experimental Determination of Relative Quantum Yield
The quantum yield of a fluorescent dye is typically determined relative to a well-characterized standard of known quantum yield[8][9]. The following protocol outlines the comparative method for determining the relative fluorescence quantum yield.
Principle
The relative quantum yield of an unknown sample (QY_sample) can be calculated using the following equation, by comparing its fluorescence intensity to that of a standard with a known quantum yield (QY_std):
QY_sample = QY_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)
Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
To minimize errors, a series of solutions with different concentrations are prepared for both the sample and the standard, and the integrated fluorescence intensity is plotted against absorbance. The slope of this plot is then used in the calculation.
Materials
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (e.g., Fluorescent Red Mega 485)
-
Quantum yield standard (e.g., Fluorescein in 0.1 M NaOH, Quinine Sulfate in 0.1 M H2SO4)
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS), ethanol)
Protocol
-
Preparation of Stock Solutions: Prepare concentrated stock solutions of both the sample dye and the standard dye in the desired solvent.
-
Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
-
Fluorescence Measurement:
-
Set the excitation wavelength on the spectrofluorometer to the absorbance maximum of the dyes.
-
Record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector voltage) are kept constant for all measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curve for each recorded spectrum to obtain the integrated fluorescence intensity (I).
-
For both the sample and the standard, plot the integrated fluorescence intensity (y-axis) against the absorbance (x-axis).
-
Determine the slope of the linear fit for both plots.
-
-
Calculation of Quantum Yield: Use the slopes obtained from the plots in the following equation to calculate the quantum yield of the sample:
QY_sample = QY_std * (Slope_sample / Slope_std) * (n_sample^2 / n_std^2)
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of relative quantum yield.
Caption: A flowchart of the key steps for determining relative quantum yield.
Application in a Biological Context: Immunofluorescence
Fluorescent dyes are instrumental in a multitude of biological applications. One of the most common is immunofluorescence, a technique used to visualize the localization of specific proteins or other antigens in cells or tissues.
Caption: Visualization of an indirect immunofluorescence workflow.
In this pathway, a primary antibody specifically binds to the target antigen. A secondary antibody, which is conjugated to a fluorescent dye (such as Fluorescent Red Mega 485), then binds to the primary antibody. When excited by a light source of the appropriate wavelength, the fluorescent dye emits light, allowing the location of the antigen to be visualized using a fluorescence microscope. The brightness of the resulting signal is directly related to the quantum yield of the attached dye.
References
- 1. Determination of relative fluorescence quantum yield [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Fluorophore Characteristics - Jackson Immuno [jacksonimmuno.com]
- 5. researchgate.net [researchgate.net]
- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 7. agilent.com [agilent.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Making sure you're not a bot! [opus4.kobv.de]
A Head-to-Head Comparison: Validating the Conjugation of Fluorescent Red Mega 485 to an Antibody
For researchers, scientists, and drug development professionals utilizing fluorescently labeled antibodies, the validation of the conjugation process is a critical step to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of Fluorescent Red Mega 485, an amine-reactive dye, with other common fluorescent labels. It includes detailed experimental protocols for conjugation and validation, and objective performance data to assist in selecting the most suitable fluorophore for your research needs.
Performance Comparison of Fluorescent Dyes
Choosing the right fluorescent dye is paramount for achieving high-quality data in applications such as immunofluorescence, flow cytometry, and western blotting. The ideal dye should exhibit high brightness, photostability, and a good quantum yield. Below is a comparison of Fluorescent Red Mega 485 with other popular alternatives.
| Feature | Fluorescent Red Mega 485 | Alexa Fluor 488 | Alexa Fluor 555 | Cy3 |
| Excitation Max (nm) | ~482[1] | ~495 | ~555 | ~550 |
| Emission Max (nm) | ~559[1] | ~519 | ~565 | ~570 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | Data not available | >65,000 | Data not available | ~150,000 |
| Quantum Yield | Data not available | ~0.92 | ~0.10 | ~0.15 |
| Photostability | Data not available | High | High | Moderate |
| Key Characteristics | Large Stokes shift[1] | High brightness and photostability | Bright red-orange fluorescence | Bright, but prone to photobleaching |
Experimental Protocols
This section outlines the key experimental procedures for conjugating Fluorescent Red Mega 485 to an antibody and validating the success of the conjugation.
Antibody-Fluorophore Conjugation Workflow
The following diagram illustrates the general workflow for conjugating an amine-reactive fluorescent dye to an antibody.
Detailed Protocol for Antibody Conjugation with Fluorescent Red Mega 485 NHS Ester
This protocol is a general guideline and may require optimization based on the specific antibody and its concentration.
Materials:
-
Antibody to be labeled (in an amine-free buffer like PBS)
-
Fluorescent Red Mega 485 NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will compete with the antibody for conjugation to the dye.
-
Adjust the antibody concentration to 1-2 mg/mL in the reaction buffer.
-
-
Dye Preparation:
-
Shortly before use, dissolve the Fluorescent Red Mega 485 NHS ester in DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the reactive dye solution to the antibody solution. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 to 20:1 (dye:antibody) is recommended.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the conjugated antibody. The labeled antibody will typically elute first.
-
Validation of Conjugation: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of fluorophore molecules conjugated to a single antibody molecule. An optimal DOL is crucial for bright, specific staining without causing antibody precipitation or loss of function.
Procedure:
-
Measure Absorbance:
-
Using a spectrophotometer, measure the absorbance of the purified conjugated antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of the fluorophore (~482 nm for Fluorescent Red Mega 485, A_max).
-
-
Calculate the Concentration of the Antibody:
-
The concentration of the antibody can be calculated using the following formula, which corrects for the absorbance of the dye at 280 nm: Antibody Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_antibody
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
A_max: Absorbance of the conjugate at the dye's maximum absorbance wavelength.
-
CF: Correction factor (A₂₈₀ of the free dye / A_max of the free dye). This value is dye-specific and may need to be determined experimentally if not provided by the manufacturer.
-
ε_antibody: Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, typically ~210,000 M⁻¹cm⁻¹).
-
-
-
Calculate the Concentration of the Fluorophore:
-
Fluorophore Concentration (M) = A_max / ε_fluorophore
-
ε_fluorophore: Molar extinction coefficient of the fluorophore at its A_max. This value should be provided by the manufacturer.
-
-
-
Calculate the Degree of Labeling (DOL):
-
DOL = Fluorophore Concentration (M) / Antibody Concentration (M)
-
An optimal DOL for most antibody applications is typically between 2 and 7.
Logical Relationship for Validation
The following diagram illustrates the relationship between the experimental measurements and the final determination of the Degree of Labeling.
By following these protocols and considering the comparative data, researchers can confidently validate the conjugation of Fluorescent Red Mega 485 to their antibodies and select the most appropriate fluorophore to achieve high-quality and reliable results in their fluorescence-based assays.
References
- 1. Fluorescent Red Mega 485 NHS-ester BioReagent, suitable for fluorescence, ≥90% (coupling to amines) | 890317-36-9 [sigmaaldrich.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Fluorescent Red Mega 485 for Super-Resolution Microscopy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of super-resolution microscopy, the choice of fluorescent probe is paramount to achieving high-quality, high-resolution images. This guide provides a comparative analysis of Fluorescent Red Mega 485, examining its performance characteristics against commonly used alternative dyes in super-resolution techniques such as Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM). This objective comparison, supported by available data and standardized experimental protocols, aims to assist researchers in selecting the optimal fluorophore for their specific imaging needs.
Overview of Fluorescent Red Mega 485
Fluorescent Red Mega 485 is a reactive fluorescent dye designed for the covalent labeling of proteins and other biomolecules containing primary amines.[1][2] It is characterized by a large Stokes shift, with an excitation maximum around 482 nm and an emission maximum at approximately 559 nm.[1] This significant separation between excitation and emission wavelengths makes it potentially suitable for multicolor imaging experiments, as it can be excited by common laser lines used for green-emitting fluorophores while emitting in the orange-red spectrum.[1]
However, a comprehensive review of published literature reveals a notable lack of specific quantitative data on the performance of Fluorescent Red Mega 485 in super-resolution microscopy applications. Key performance metrics such as quantum yield, extinction coefficient, photostability under super-resolution imaging conditions, and localization precision in STORM have not been extensively documented in peer-reviewed studies. This absence of direct comparative data necessitates a careful evaluation of its spectral properties alongside established dyes.
Quantitative Comparison of Spectroscopic Properties
To provide a clear comparison, the following table summarizes the key photophysical properties of Fluorescent Red Mega 485 and several popular alternative dyes used in super-resolution microscopy. Brightness, a critical parameter for any fluorescence-based imaging, is determined by the product of the molar extinction coefficient and the quantum yield.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| Fluorescent Red Mega 485 | ~482[1] | ~559[1] | Not Reported | Not Reported | Not Reported |
| Alexa Fluor 568 | ~578 | ~603 | ~91,300 | 0.69 | ~62,997 |
| Abberior STAR 580 | ~587 | ~607 | 85,000 | 0.90 | 76,500 |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | 0.33 | ~89,100 |
| Cy5 | ~649 | ~670 | ~250,000 | 0.20 | ~50,000 |
Note: The brightness is a calculated value and serves as a theoretical estimate of performance. Actual performance in a cellular environment can be influenced by various factors.
Performance in Super-Resolution Microscopy: A Comparative Discussion
Due to the lack of direct experimental data for Fluorescent Red Mega 485 in STED and STORM, this section will focus on the established performance of its alternatives, providing a benchmark against which Fluorescent Red Mega 485 can be hypothetically positioned based on its spectral characteristics.
STED Microscopy
STED microscopy relies on fluorophores with high photostability and a high cross-section for stimulated emission. The ideal dye should efficiently emit fluorescence upon excitation but also be effectively de-excited by the depletion laser.
-
Abberior STAR 580 is specifically designed for STED microscopy and exhibits exceptional photostability and a high quantum yield, making it a bright and robust probe for STED imaging.
-
Alexa Fluor 568 is another commonly used dye in STED, known for its good brightness and photostability.
For Fluorescent Red Mega 485 , its emission maximum at 559 nm would necessitate a STED depletion laser in the longer wavelength red or near-infrared region. While its large Stokes shift is advantageous for multicolor imaging, its suitability and performance under the high laser powers used for depletion in STED microscopy remain to be experimentally validated.
STORM Microscopy
In STORM, the photoswitching properties of a fluorophore are critical. Dyes must be able to be reliably switched between a fluorescent "on" state and a dark "off" state, with a high photon output per switching event to enable precise localization.
-
Alexa Fluor 647 and Cy5 are the most widely used and well-characterized dyes for STORM. They exhibit robust photoswitching in the presence of a reducing agent, providing the high number of photons per localization event necessary for high-resolution image reconstruction.
-
Alexa Fluor 568 can also be used for STORM, often in multicolor imaging schemes, though its photoswitching performance can be dependent on the specific imaging buffer used.
The photoswitching characteristics of Fluorescent Red Mega 485 are currently unknown. Its chemical structure would need to be evaluated for its ability to undergo the reversible or irreversible transitions to a dark state that are fundamental to STORM imaging.
Experimental Protocols
To facilitate the independent evaluation and comparison of these dyes, detailed protocols for antibody labeling and sample preparation for STED and STORM microscopy are provided below.
Antibody Labeling with NHS-Ester Dyes
This protocol describes a general method for conjugating NHS-ester functionalized dyes, such as Fluorescent Red Mega 485 NHS-ester, to primary or secondary antibodies.
Materials:
-
Antibody (1 mg/mL in amine-free buffer, e.g., PBS)
-
Dye-NHS ester (e.g., this compound)
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium bicarbonate (NaHCO₃), pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Antibody Preparation: Dissolve the antibody in PBS. Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to ~8.3.
-
Dye Preparation: Immediately before use, dissolve the dye-NHS ester in DMSO to a concentration of 10 mg/mL.
-
Conjugation: While gently vortexing the antibody solution, add the dissolved dye. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10:1 is common.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Purification: Separate the labeled antibody from unreacted dye using a size-exclusion chromatography column equilibrated with PBS. The first colored fraction contains the conjugated antibody.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the absorbance maximum of the dye.
Diagram: Antibody Labeling Workflow
A schematic of the antibody labeling process.
Sample Preparation for STED/STORM Microscopy (Immunofluorescence)
This protocol provides a general workflow for immunolabeling of fixed cells for super-resolution imaging.
Materials:
-
Cells grown on #1.5 glass coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
Mounting medium suitable for super-resolution (e.g., ProLong Diamond or a specialized STED/STORM mounting medium)
Procedure:
-
Fixation: Fix cells with 4% PFA for 10-15 minutes at room temperature.
-
Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash cells three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Final Washes: Wash cells three times with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium. For STORM, a specific imaging buffer containing a reducing agent is typically added just before imaging.
Diagram: Immunofluorescence Protocol Workflow
A general workflow for preparing immunolabeled samples.
Conclusion and Recommendations
Fluorescent Red Mega 485 presents an interesting spectral profile with its large Stokes shift, which could be advantageous for specific multicolor imaging experiments. However, the current lack of published data on its quantum yield, extinction coefficient, and, most importantly, its performance in super-resolution microscopy, makes it a high-risk choice for demanding applications like STED and STORM.
For researchers seeking reliable and high-performance red-emitting fluorophores for super-resolution microscopy, the following recommendations are made based on currently available data:
-
For STED Microscopy: Abberior STAR 580 is a top-performing dye in the orange-red spectral region, specifically optimized for STED. Alexa Fluor 568 is also a solid and widely used alternative.
-
For STORM Microscopy: Alexa Fluor 647 and Cy5 remain the gold standard due to their excellent and well-characterized photoswitching properties.
It is strongly recommended that researchers empirically test Fluorescent Red Mega 485 in their specific super-resolution setup and compare it directly with established dyes if its unique spectral properties are highly desirable for their experimental design. The protocols provided in this guide offer a starting point for such a comparative study. Without direct experimental validation, its performance in super-resolution microscopy remains speculative.
References
Navigating the Red Spectrum: A Guide to Cost-Effective Fluorescent Dyes
In the landscape of biological imaging and flow cytometry, red fluorescent dyes are indispensable tools. Their longer wavelengths minimize autofluorescence from cellular components, enabling deeper tissue penetration and clearer signals. However, premium dyes such as Alexa Fluor® and Cy® dyes, while offering excellent performance, often come with a significant price tag. This guide provides a comprehensive comparison of common red fluorescent dyes and their more affordable alternatives, empowering researchers to make informed decisions without compromising on data quality.
We will delve into the key performance metrics—brightness, photostability, and quantum yield—and present them in a clear, comparative format. Furthermore, this guide offers detailed experimental protocols for immunofluorescence and flow cytometry, two of the most common applications for these reagents.
Performance Comparison of Red Fluorescent Dyes
The selection of a fluorescent dye is often a balance between performance and cost. The following tables summarize the key spectroscopic and performance characteristics of popular red fluorescent dyes and their cost-effective alternatives.
Table 1: Spectroscopic Properties
This table outlines the core optical properties of various red fluorescent dyes, including their maximal excitation (Ex) and emission (Em) wavelengths and their fluorescence quantum yield (QY). The quantum yield, a measure of the efficiency of photon emission after absorption, is a critical factor in determining a dye's brightness.
| Dye | Alternative(s) | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) |
| Alexa Fluor 647 | Cy5, ATTO 647N, AF647 | 650 | 665 | 0.33 |
| Cy5 | Alexa Fluor 647, ATTO 647N | 646 | 662 | 0.28 |
| Texas Red | - | 589 | 615 | 0.60 |
| Rhodamine | - | 555 | 620 | 0.36 |
| ATTO 647N | Alexa Fluor 647, Cy5 | 646 | 664 | 0.65 |
| DyLight 650 | - | 652 | 672 | Not widely reported |
| StarBright Red 670 | - | 488, 638 | 667 | Not widely reported |
| AF647 | Alexa Fluor 647, Cy5 | 650 | 665 | Not widely reported |
Note: Quantum yield can vary depending on the local environment (e.g., solvent, conjugation to a protein).[1]
Table 2: Qualitative Performance and Cost Comparison
This table provides a qualitative assessment of brightness, photostability, and relative cost. Brightness is a practical measure combining extinction coefficient and quantum yield, while photostability indicates the dye's resistance to fading upon exposure to light.
| Dye | Relative Brightness | Photostability | Relative Cost | Key Features |
| Alexa Fluor 647 | Very High | High |
| Gold standard, highly photostable, and bright.[2] |
| Cy5 | High | Moderate |
| Prone to photobleaching and changes in spectra upon conjugation.[3][4] |
| Texas Red | Moderate | Moderate |
| A common and relatively inexpensive rhodamine derivative.[5] |
| Rhodamine | Moderate | Moderate |
| A classic, cost-effective red dye, though less photostable than modern dyes.[6] |
| ATTO 647N | Very High | High |
| Excellent alternative to Alexa Fluor 647, known for high photostability.[7] |
| DyLight 650 | High | High |
| Part of a family of dyes designed to be alternatives to the Alexa Fluor series. |
| StarBright Dyes | High | High |
| Polymer-based dyes offering brightness and stability, particularly for flow cytometry.[8][9] |
| AF Dyes (e.g., AF647) | Very High | High |
| Often considered structurally homologous and a direct competitor to Alexa Fluor dyes.[10] |
Relative Cost Legend: $ - Very Low,
−Low,
$ - Medium,
Principles of Fluorescence
To understand how these dyes work, it's helpful to visualize the process of fluorescence. The Jablonski diagram below illustrates the electronic state transitions that occur when a fluorophore absorbs and emits light.
Caption: Jablonski diagram illustrating the process of fluorescence.
Experimental Protocols
The following sections provide standardized protocols for immunofluorescence (IF) and flow cytometry, which can be adapted for use with most of the red fluorescent dyes discussed.
Immunofluorescence (IF) Staining Protocol for Cultured Cells
This protocol outlines the indirect immunofluorescence method, where a fluorescently labeled secondary antibody is used to detect an unlabeled primary antibody.[11][12]
Caption: Workflow for an indirect immunofluorescence experiment.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody (specific to the target protein)
-
Red Fluorescent Dye-Conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI) (optional)
-
Antifade Mounting Medium
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until they reach the desired confluency.
-
Wash: Gently rinse the cells twice with PBS to remove culture medium.[12]
-
Fixation: Fix the cells by incubating with 4% paraformaldehyde for 15-20 minutes at room temperature. This cross-links proteins and preserves cell structure.
-
Wash: Rinse the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cell membranes by incubating with Permeabilization Buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.[12]
-
Wash: Rinse the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash: Rinse the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining (Optional): If desired, incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium. Seal the edges with nail polish.
-
Imaging: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen red dye.
Flow Cytometry Staining Protocol for Cell Surface Markers
This protocol is designed for staining cell surface antigens on a single-cell suspension for analysis by flow cytometry.[][14]
Caption: Workflow for a direct flow cytometry staining experiment.
Materials:
-
Single-cell suspension (e.g., PBMCs, cultured cells)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Fc Receptor Blocking Reagent (e.g., Human Seroblock)
-
Red Fluorescent Dye-Conjugated Primary Antibody
-
Viability Dye (optional, to exclude dead cells)
-
Fixation Buffer (optional, e.g., 1-2% Paraformaldehyde in PBS)
-
Red Blood Cell (RBC) Lysis Buffer (if using whole blood)
Procedure:
-
Prepare Cell Suspension: Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in cold Staining Buffer.[9]
-
Fc Block: Aliquot 100 µL of the cell suspension into flow cytometry tubes. Add an Fc blocking reagent and incubate for 10-20 minutes at 4°C to prevent non-specific antibody binding to Fc receptors.[]
-
Antibody Staining: Add the fluorescently-conjugated primary antibody (or a cocktail of antibodies) at the predetermined optimal concentration.
-
Incubation: Incubate for 30 minutes at 4°C, protected from light.
-
Wash: Add 2 mL of cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
RBC Lysis (for whole blood): If using whole blood samples, add 1X RBC Lysis Buffer and incubate for 10 minutes at room temperature before washing.[][14]
-
Viability Staining (Optional): If a viability dye is used, perform this step according to the manufacturer's protocol, typically after surface staining and before fixation.
-
Fixation (Optional): If cells are not to be analyzed immediately, resuspend the cell pellet in 200 µL of Fixation Buffer and incubate for 15 minutes. After fixation, wash the cells again and resuspend in Staining Buffer.
-
Acquisition: Resuspend the final cell pellet in 300-500 µL of Staining Buffer and acquire the data on a flow cytometer equipped with the appropriate lasers and filters.
By utilizing the data and protocols in this guide, researchers can effectively integrate cost-effective red fluorescent dyes into their workflows, achieving robust and reliable results while optimizing laboratory budgets.
References
- 1. Spectroscopic study and evaluation of red-absorbing fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alexa Fluor series fluorescent dyes and equivalents | AxisPharm [axispharm.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. edmundoptics.com [edmundoptics.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Patented dye alternatives - Generi Biotech [generi-biotech.com]
- 8. news-medical.net [news-medical.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. biorxiv.org [biorxiv.org]
- 11. usbio.net [usbio.net]
- 12. biotium.com [biotium.com]
- 14. research.pasteur.fr [research.pasteur.fr]
Revolutionizing Multiplex Assays: A Guide to Large Stokes Shift Dyes
For researchers, scientists, and drug development professionals seeking to enhance the power of multiplex assays, the limitations of conventional fluorophores can be a significant bottleneck. Spectral overlap between dyes necessitates complex instrumentation and compensation, often compromising data quality. Large Stokes shift (LSS) dyes offer a compelling solution, enabling more robust and higher-plex experiments. This guide provides an objective comparison of commercially available LSS dyes, supported by experimental data and detailed protocols, to aid in their successful implementation in your research.
The key advantage of LSS dyes lies in the significant separation between their maximum excitation and emission wavelengths, a phenomenon known as the Stokes shift. While conventional fluorophores typically have a Stokes shift of 20-40 nm, LSS dyes boast shifts of 80 nm or greater.[1] This large separation minimizes spectral overlap, allowing for the simultaneous use of multiple fluorophores with a single excitation source and simplified detection, leading to improved signal clarity and enhanced sensitivity.[2]
Performance Comparison of Commercially Available Large Stokes Shift Dyes
To facilitate the selection of the most appropriate LSS dye for your specific application, the following table summarizes the key quantitative performance parameters of several commercially available options.
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Photostability |
| Thermo Scientific™ DyLight™ 485-LS | 485 | 559 | 74 | 50,000 | Not specified | High |
| Thermo Scientific™ DyLight™ 510-LS | 509 | 590 | 81 | 50,000 | Not specified | High |
| Thermo Scientific™ DyLight™ 515-LS | 515 | 650 | 135 | 50,000 | Not specified | High[3] |
| Thermo Scientific™ DyLight™ 521-LS | 523 | 668 | 145 | 50,000 | Not specified | High[4] |
| ATTO 490LS | 495 | 658 | 163 | 45,000 | 0.30 | Excellent[5][6] |
Note: Photostability is often described qualitatively by manufacturers. Quantitative data such as photobleaching quantum yields are not always readily available for direct comparison. However, existing literature suggests that the photostability of these dyes is generally high and suitable for demanding imaging applications.[3][7]
The Advantage of Large Stokes Shift Dyes in Multiplexing
The fundamental principle behind the utility of LSS dyes in multiplexing is the ability to excite multiple fluorophores with a single light source while detecting their distinct, well-separated emission signals. This simplifies the optical setup of imaging systems and flow cytometers and reduces the need for complex spectral unmixing algorithms.
Caption: Multiplexing with LSS dyes using a single excitation source.
Experimental Protocols for Key Multiplex Assays
The following sections provide detailed methodologies for implementing LSS dyes in common multiplexing applications.
4-Plex Immunofluorescence Staining and Imaging
This protocol outlines the simultaneous detection of four targets in a single tissue section using a combination of conventional and LSS fluorophores.
References
- 1. research.pasteur.fr [research.pasteur.fr]
- 2. bio-rad.com [bio-rad.com]
- 3. Photoactivatable Large Stokes Shift Fluorophores for Multicolor Nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DyLight™ 521-LS NHS Ester 1 mg | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Atto 490LS-N Oligo Modifications from Gene Link [genelink.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of Fluorescent Red Mega 485 NHS-ester: A Safety and Operations Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental compliance is paramount when handling chemical reagents. This guide provides essential, immediate safety and logistical information for the proper disposal of Fluorescent Red Mega 485 NHS-ester, a fluorescent dye commonly used in bioconjugation. Adherence to these procedures is critical to mitigate risks and ensure responsible laboratory practices.
This compound is classified as a hazardous substance, requiring disposal as chemical waste. The primary directive from manufacturers is to "Dispose of contents/container in accordance with licensed collector's sorting instructions" and to "Avoid release to the environment." This guide expands on these instructions to provide a comprehensive operational plan.
Immediate Safety and Handling
Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Key Hazard Information
A summary of the key hazard information for this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 890317-36-9 | [1] |
| Molecular Formula | C₂₉H₃₃N₃O₉S | [1] |
| Hazard Pictogram | GHS05 (Corrosion) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statement | H318: Causes serious eye damage | [1] |
| Storage Class | 11: Combustible Solids | [1] |
| Water Hazard Class (WGK) | 3 (Highly hazardous to water) | [1] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound in various forms.
Unused or Expired Product (Solid Form)
-
Collection : The original vial containing the unused or expired solid product should be securely closed and placed in a designated hazardous waste container.
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound." Follow any additional labeling requirements mandated by your institution's Environmental Health and Safety (EHS) department.
Concentrated Stock Solutions (e.g., in DMSO or DMF)
-
Collection : All concentrated stock solutions must be collected in a sealed, appropriately labeled hazardous waste container.
-
No Drain Disposal : Under no circumstances should concentrated solutions of this dye be poured down the drain. The high water hazard classification indicates a significant risk to aquatic environments.
Aqueous Solutions from Labeling Reactions
To ensure the reactive NHS-ester is quenched before collection, follow these steps:
-
pH Adjustment : Ensure the pH of the aqueous solution is between 7 and 8.5. If the solution is acidic, adjust it with a small amount of a suitable buffer, such as sodium bicarbonate.
-
Incubation : Allow the solution to stand at room temperature for several hours (or overnight) to ensure the complete hydrolysis of the NHS-ester.
-
Collection for Disposal : Transfer the treated solution to your designated aqueous hazardous waste container.
Contaminated Solid Waste
-
Segregation : All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, must be considered chemical waste.
-
Collection : These materials should be collected in a designated solid hazardous waste container, separate from regular trash. Stained electrophoresis gels should also be collected in a sealed container and disposed of as hazardous waste.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision tree for the proper disposal of this compound waste.
Final Disposal
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste containers. Always follow all institutional protocols for waste accumulation, storage, and pickup requests. Never mix different types of chemical waste unless explicitly instructed to do so by your EHS department.
References
Personal protective equipment for handling Fluorescent Red Mega 485 NHS-ester
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Fluorescent Red Mega 485 NHS-ester. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact in research and drug development settings.
Hazard Identification and Safety Precautions
This compound is an amine-reactive fluorescent label. The primary hazards associated with this compound are related to its reactive nature and potential for eye damage.
Signal Word: Danger
Hazard Pictogram:
-
GHS05: Corrosion
Hazard Statements:
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/ eye protection/ face protection.[1]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/ doctor.[1]
-
P332 + P313: If skin irritation occurs: Get medical advice/ attention.[1]
-
P362: Take off contaminated clothing and wash before reuse.[1]
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary defense against exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Usage |
| Eye and Face Protection | Safety Goggles | Must be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles and splashes.[2] |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a significant risk of splashing or dust generation.[2] | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Nitrile provides good chemical resistance. Regularly inspect gloves for any signs of degradation or punctures.[2] |
| Respiratory Protection | N95 or P100 Respirator | A NIOSH-approved respirator is recommended when handling the powdered form of the dye to prevent inhalation of airborne particles.[2] A proper fit test is mandatory before use. |
| Protective Clothing | Laboratory Coat | A full-length lab coat, preferably with elastic cuffs, should be worn to protect against skin contact. |
| Closed-toe Shoes | Required at all times in the laboratory to protect feet from spills.[2] |
Handling and Storage Protocols
Storage:
-
Store at -20°C in a dry environment.[3]
-
Keep the container tightly sealed to prevent moisture contamination, which can lead to hydrolysis of the NHS-ester.[4][5][6]
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[4][5]
-
For frequent use, consider aliquoting the stock solution to minimize freeze-thaw cycles and moisture exposure.[4]
Handling (Weighing and Dissolving): NHS-esters are sensitive to moisture and should be handled in a controlled environment.
-
Area Preparation: Designate a specific work area, preferably within a chemical fume hood or a glove box, to minimize air exposure. Cover the work surface with disposable bench paper.[2]
-
Equilibration: Allow the vial of this compound to warm to room temperature before opening.[4][5]
-
PPE: Don all required PPE as specified in the table above.
-
Weighing: Carefully transfer the desired amount of the powdered dye to a weigh boat using a clean spatula.
-
Dissolution: Dissolve the NHS-ester in an anhydrous solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) immediately before use.[7][8] Ensure the solvent is of high quality and free of amines.[7]
Disposal Plan
All waste generated from the use of this compound should be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Unused or Expired Solid Product | * Do not dispose of in regular trash.[9] * Collect the original vial in a designated hazardous chemical waste container.[9] * Label the container clearly with "Hazardous Waste" and the chemical name.[9] |
| Aqueous Solutions from Labeling Reactions | * Quench the reactive NHS-ester by ensuring the pH is between 7 and 8.5 and allowing it to stand for several hours to facilitate hydrolysis.[9] * Collect the quenched solution in a designated aqueous hazardous waste container.[9] * Do not dispose of down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[9] |
| Contaminated Labware (pipette tips, tubes, gloves, etc.) | * Collect all solid materials that have come into contact with the dye in a designated solid hazardous waste container.[9] |
Experimental Workflow
The following diagram illustrates a safe and effective workflow for handling and using this compound for bioconjugation.
Caption: Workflow for Safe Handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. usbio.net [usbio.net]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
